molecular formula C14H12N2O B140500 1-Benzyl-3-hydroxy-1H-indazole CAS No. 2215-63-6

1-Benzyl-3-hydroxy-1H-indazole

カタログ番号: B140500
CAS番号: 2215-63-6
分子量: 224.26 g/mol
InChIキー: SXPJFDSMKWLOAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-benzyl-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPJFDSMKWLOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13185-09-6 (hydrochloride salt)
Record name 1-Benzyl-1H-indazol-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30176681
Record name 1-Benzyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2215-63-6
Record name 1-Benzyl-1H-indazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2215-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indazol-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2215-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2-dihydro-3H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzyl-1H-indazol-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-hydroxy-1H-indazole (CAS 2215-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-hydroxy-1H-indazole, with the CAS registry number 2215-63-6, is a heterocyclic organic compound belonging to the indazole class. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, tailored for professionals in research and drug development. While direct research on this specific molecule's biological activity is limited, the broader therapeutic applications of indazole derivatives suggest a rich area for further investigation.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Appearance Off-white to beige crystalline powder[4]
Molecular Formula C₁₄H₁₂N₂O[4]
Molecular Weight 224.26 g/mol [4]
Melting Point 164 - 169 °C[4]
Boiling Point 432.3 °C at 760 mmHg (Predicted)[4]
Density 1.243 g/cm³ (Predicted)[4]
pKa 11.86 ± 0.20 (Predicted)[4]

Table 2: Solubility Data

SolventSolubilitySource(s)
Acetonitrile Slightly soluble[4]
DMSO Slightly soluble[4]
Methanol Slightly soluble[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, the availability of various spectroscopic methods is documented.

Table 3: Spectroscopic Information

TechniqueAvailabilitySource(s)
¹H NMR Data available[5]
¹³C NMR Data available[5]
Mass Spectrometry (MS) Data available[5]
Infrared (IR) Spectroscopy Data available[5]

Synthesis and Chemical Reactions

Several synthetic routes to this compound have been reported, primarily in the context of its role as a precursor to Benzydamine. The general strategies include the benzylation of an indazole precursor and subsequent functional group manipulations.

General Synthesis Pathways

The synthesis of this compound can be conceptually broken down into the formation of the indazole core followed by N-benzylation.

G General Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_application Key Application A Starting Materials (e.g., o-toluidine or anthranilic acid derivatives) B Formation of Indazole Ring A->B Cyclization Reactions C N-Benzylation B->C Benzyl Halide / Base D This compound C->D E Crude Product D->E F Recrystallization or Column Chromatography E->F G Pure this compound F->G H Further Reactions G->H I Benzydamine Hydrochloride H->I Alkylation

Caption: A simplified workflow illustrating the synthesis, purification, and primary application of this compound.

Experimental Protocol: A Conceptual Outline

While specific, detailed protocols are often proprietary, a general procedure can be outlined based on patent literature. One common approach involves the reaction of a suitable indazole precursor with a benzylating agent.

Example Protocol Outline:

  • N-Benzylation: A solution of 3-hydroxy-1H-indazole in a suitable solvent (e.g., DMF or toluene) is treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding anion. Benzyl chloride or benzyl bromide is then added to the reaction mixture, which is typically stirred at an elevated temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The reaction mixture is cooled and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Potential Applications

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]

While specific biological studies on this compound are limited, its role as a key intermediate in the synthesis of Benzydamine, an anti-inflammatory agent, is well-established.[1] Interaction studies have suggested its potential as a modulator in biochemical pathways, possibly interacting with specific receptors and enzymes.[3] However, further research is needed to fully elucidate these interactions and their therapeutic implications.[3]

The structural features of this compound, particularly the presence of the benzyl group and the hydroxyl functionality, offer opportunities for further chemical modification to explore novel therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant and is harmful if swallowed.[2]

  • Handling: Use in a well-ventilated area, and avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.

    • Inhalation: Move to fresh air.[2]

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the production of the anti-inflammatory drug Benzydamine. Its physicochemical properties are well-characterized, and several synthetic routes have been established. While its own biological activity is not extensively studied, the prevalence of the indazole scaffold in numerous bioactive molecules suggests that this compound and its derivatives represent a promising area for future research and drug discovery endeavors. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.

References

physicochemical characteristics of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 1-Benzyl-3-hydroxy-1H-indazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound (CAS No. 2215-63-6). The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Physicochemical Characteristics

This compound, also known as 1-benzyl-1H-indazol-3-ol, is a heterocyclic compound with the molecular formula C₁₄H₁₂N₂O.[1][2] It presents as a solid, ranging in appearance from a beige powder to white or light orange crystals.[1][3][4] This compound is recognized primarily as a key intermediate and a reference standard impurity in the synthesis of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug.[2][5][6]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O[1][2][7]
Molecular Weight 224.26 g/mol [1][2][7][8]
Melting Point 164-170 °C[1][3][8]
Boiling Point 432.3 °C at 760 mmHg[1]
Density 1.243 g/cm³[1]
pKa 11.86 ± 0.20 (Predicted)[1][9]
Flash Point 215.3 °C[1]
Solubility Water: 12.5 µg/mL (at pH 7.4) Organic Solvents: Slightly soluble in Acetonitrile, DMSO, and Methanol[1][2][9][10]
Appearance Beige powder; White to light gray/orange solid/crystal[1][3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common method involves the benzylation of a suitable indazole precursor.

Principle: This synthesis is based on the N-alkylation of an indazolone ring system using a benzyl halide.

Materials:

  • 1H-indazol-3-ol (or 3-indazolinone)[1]

  • Benzyl chloride or Benzyl bromide[1]

  • A suitable base (e.g., potassium carbonate, potassium t-butoxide)

  • Solvent (e.g., Toluene, DMSO)[11][12]

  • Nitrogen atmosphere

  • Standard laboratory glassware for reflux and extraction

  • Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

  • To a reaction flask maintained under a nitrogen atmosphere, add 1H-indazol-3-ol and the chosen solvent (e.g., toluene).[11]

  • Add the base (e.g., potassium t-butoxide, 1.05 equivalents) to the suspension.[11]

  • Stir the mixture at room temperature for a designated period to allow for the formation of the indazole salt.

  • Slowly add the benzylating agent (e.g., benzyl chloride, 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.[12]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel to yield this compound.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound in pharmaceutical formulations can be determined using HPLC.[8]

Principle: This method separates the compound from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer, to control pH)

  • Reference standard of this compound

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvent (e.g., acetonitrile) and aqueous buffer in a specified ratio. Degas the mobile phase before use.

  • Preparation of Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution.

  • Preparation of Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, specific dimensions (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph. Identify the peak for this compound by comparing the retention time with the standard. Quantify the amount of the compound in the sample by comparing the peak area with the calibration curve generated from the standards.

Biological Context and Significance

While specific signaling pathways for this compound are not extensively documented, the parent indazole scaffold is of significant interest in medicinal chemistry.[2] Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][13][14][15]

The primary role of this compound in the pharmaceutical industry is as a direct precursor or impurity in the manufacturing of Benzydamine, an established anti-inflammatory agent.[2][6] Its hydrophilic nature may enhance solubility, a desirable characteristic in drug development.[2] Interaction studies have suggested that the compound could potentially act as a modulator in various biochemical pathways by interacting with specific enzymes or receptors, though further research is needed to elucidate these mechanisms.[2]

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_products Products Indazolone 1H-Indazol-3-ol Reaction N-Benzylation Indazolone->Reaction BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) BenzylHalide->Reaction Target 1-Benzyl-3-hydroxy- 1H-indazole Reaction->Target Purification

Caption: Synthetic pathway for this compound via N-benzylation.

Logical_Relationship A 1-Benzyl-3-hydroxy- 1H-indazole B Benzydamine HCl (Anti-inflammatory Drug) A->B Is a precursor/ impurity of C Indazole Scaffold A->C Is a derivative of D Potential Biological Activities C->D Exhibits E Anti-cancer D->E F Antimicrobial D->F G Anticonvulsant D->G

Caption: Relationship of the target compound to Benzydamine and the indazole scaffold.

References

In-Depth Spectral Analysis of 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-benzyl-3-hydroxy-1H-indazole, a significant heterocyclic compound often encountered as an impurity in the synthesis of the anti-inflammatory drug Benzydamine. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quantification in pharmaceutical quality control and drug development processes. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows for structural elucidation.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70d1HAr-H
~7.30-7.40m5HAr-H (benzyl)
~7.25t1HAr-H
~7.10t1HAr-H
~7.00d1HAr-H
~5.40s2H-CH₂-
~11.0br s1H-OH

Note: Predicted values based on the structure and data for similar compounds. Exact values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~163C=O (keto tautomer)
~141Ar-C
~136Ar-C (benzyl)
~129Ar-CH (benzyl)
~128Ar-CH (benzyl)
~127Ar-CH (benzyl)
~126Ar-CH
~122Ar-CH
~120Ar-C
~110Ar-CH
~50-CH₂-

Note: Predicted values based on the structure and data for similar compounds. The presence of the keto tautomer is considered.

Table 3: IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1670StrongC=O stretch (keto tautomer)
~1600, ~1490, ~1450Medium-StrongAromatic C=C stretch
~1250MediumC-N stretch
~750StrongAromatic C-H bend (ortho-disubstituted)

Note: Predicted values based on the functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
224High[M]⁺ (Molecular Ion)
91Base Peak[C₇H₇]⁺ (Tropylium ion)

Data sourced from PubChem CID 75181.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface. For GC-MS, the sample is dissolved in a volatile organic solvent.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.

  • Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectral data analysis for the structural elucidation of this compound.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis and structural confirmation of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Gained NMR NMR (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR IR_info Presence of Functional Groups (-OH, C=O, Ar-H, C-N) IR->IR_info MS MS MS_info Molecular Formula (from MW) Key Fragments (e.g., Benzyl) MS->MS_info Structure Confirmed Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical relationship of how different spectral data contribute to structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Benzyl-3-hydroxy-1H-indazole. This document presents detailed spectral data, experimental protocols, and visualizations to support researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. As a key intermediate in the synthesis of various pharmaceutical agents, its unambiguous structural elucidation is paramount. NMR spectroscopy is an indispensable tool for the characterization of such organic molecules, providing detailed information about the chemical environment of individual atoms. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, offering a valuable resource for its synthesis and quality control.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.5-11.5br s-OH
7.80d8.0H-4
7.55d8.4H-7
7.35-7.20m-H-5, H-6, Benzyl-H
5.40s-CH₂

Solvent: DMSO-d₆ br s = broad singlet, d = doublet, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
160.8C=O (keto tautomer) / C-OH (enol tautomer)
142.1C-7a
137.5Benzyl C-1'
129.8C-3a
128.9Benzyl C-3', C-5'
127.8Benzyl C-4'
127.3Benzyl C-2', C-6'
126.5C-6
121.5C-5
119.0C-4
110.2C-7
50.5CH₂

Solvent: DMSO-d₆

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

The spectra can be recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-16 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR) or to the internal standard TMS (δ = 0.00 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing peak_picking Peak Picking referencing->peak_picking integration Integration peak_picking->integration assignment Signal Assignment integration->assignment

Figure 1. General workflow for NMR analysis.

Logical Relationship of Spectral Interpretation

The interpretation of NMR spectra involves a logical progression from the raw data to the final structure elucidation. The following diagram outlines this process.

spectral_interpretation cluster_1h_nmr 1H NMR Data cluster_13c_nmr 13C NMR Data cluster_interpretation Interpretation chem_shift_h Chemical Shift (δ) proton_env Proton Environments chem_shift_h->proton_env integration_h Integration proton_ratio Proton Ratios integration_h->proton_ratio multiplicity_h Multiplicity neighboring_protons Neighboring Protons multiplicity_h->neighboring_protons coupling_h Coupling Constant (J) connectivity H-H Connectivity coupling_h->connectivity chem_shift_c Chemical Shift (δ) carbon_types Carbon Environments chem_shift_c->carbon_types num_signals_c Number of Signals num_carbons Number of Unique Carbons num_signals_c->num_carbons structure Molecular Structure proton_env->structure proton_ratio->structure neighboring_protons->structure connectivity->structure carbon_types->structure num_carbons->structure

Figure 2. Logical flow of NMR spectral interpretation.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The presented data and protocols are intended to assist in the accurate identification and characterization of this important chemical entity. For more complex structural analyses, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are recommended.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-benzyl-3-hydroxy-1H-indazole, a significant heterocyclic compound often encountered in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and structural elucidation.

Introduction

This compound (C₁₄H₁₂N₂O, Molar Mass: 224.26 g/mol ) is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its structural characterization is crucial for quality control and metabolic studies. Mass spectrometry, particularly with electron ionization (EI), is a primary technique for this purpose. Understanding the fragmentation pathways of this molecule is essential for its unambiguous identification in complex matrices. This guide outlines the proposed fragmentation mechanism based on spectral data and established chemical principles.

Experimental Protocols

While specific experimental conditions can vary, a general methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

2.1 Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

2.2 Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2.3 Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

Results and Discussion: Proposed Fragmentation Pathway

Upon electron ionization, this compound undergoes a series of fragmentation events. The resulting mass spectrum is characterized by several key ions that provide structural information. The molecular ion [M]⁺• is observed at m/z 224.[4]

Table 1: Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FormulaProposed Structure/Identity
224[C₁₄H₁₂N₂O]⁺•Molecular Ion
133[C₇H₅N₂O]⁺Indazole-3-one cation
109[C₇H₅N₂]⁺Fragment of the indazole core
91[C₇H₇]⁺Tropylium ion

The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation site for benzyl-substituted compounds.[5] This cleavage can occur in two ways, leading to either the benzyl cation (which rearranges to the stable tropylium ion at m/z 91) or a fragment representing the indazole core.

The formation of the ion at m/z 109 is a notable feature of the spectrum.[4] This is proposed to occur through a rearrangement and subsequent fragmentation of the indazole ring system.

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized using the diagrams below.

G cluster_main Primary Fragmentation of this compound mol This compound (m/z 224) frag1 Tropylium Ion (m/z 91) mol->frag1 α-cleavage frag2 Indazole-3-one Cation (m/z 133) mol->frag2 α-cleavage

Caption: Primary fragmentation of the molecular ion.

G cluster_secondary Secondary Fragmentation of the Indazole Core frag2 Indazole-3-one Cation (m/z 133) frag3 m/z 109 frag2->frag3 -CO

Caption: Formation of the m/z 109 fragment.

Conclusion

The mass spectrometry fragmentation of this compound is primarily driven by the cleavage of the benzylic C-N bond, leading to the characteristic tropylium ion (m/z 91) and fragments of the indazole core (m/z 133 and 109). The proposed pathways are consistent with established principles of mass spectrometry and provide a reliable basis for the identification and structural confirmation of this compound in analytical workflows. This guide serves as a valuable resource for researchers and professionals engaged in the analysis of indazole-based compounds.

References

An In-depth Technical Guide on 1-Benzyl-3-hydroxy-1H-indazole: Synthesis, Physicochemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-hydroxy-1H-indazole is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. While it is recognized as a key intermediate and a known impurity in the synthesis of the anti-inflammatory drug Benzydamine, comprehensive data on its solid-state structure remains elusive in publicly accessible databases. This technical guide provides a thorough overview of the available physicochemical data, detailed synthesis protocols, and a discussion of its potential biological activities based on the well-established pharmacology of the indazole scaffold. In the absence of a determined crystal structure, this document also presents a hypothesized molecular conformation and potential intermolecular interactions, alongside generalized experimental protocols for its crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and quality control in a research and development setting.

PropertyValueReference
CAS Number 2215-63-6[1]
Molecular Formula C₁₄H₁₂N₂O[1]
Molecular Weight 224.26 g/mol [1]
Appearance Beige powder[1]
Melting Point 164-166 °C[1]
Boiling Point 432.3 °C at 760 mmHg[1]
Flash Point 215.3 °C[1]
Density 1.243 g/cm³[1]
pKa 11.86 ± 0.20 (Predicted)[1]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the benzylation of a suitable indazole precursor.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from 3-bromo-1H-indazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-bromo-1H-indazole E Reaction Mixture in Flask (Stirring under Nitrogen) A->E B Toluene B->E C Potassium t-butoxide C->E D Benzyl bromide D->E F Quenching with Water E->F Reaction Completion G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Crystallization or Chromatography H->I J 1-Benzyl-3-bromo-1H-indazole I->J Purified Intermediate K Further reaction to introduce -OH group (not detailed) J->K L This compound K->L Final Product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol for a Related Synthesis: Preparation of 1-benzyl-3-bromoindazole[2]

This protocol describes the synthesis of a key intermediate, 1-benzyl-3-bromoindazole.

Materials:

  • 3-bromo-1H-indazole (90.4 g, 0.459 mol)

  • Toluene (450 mL)

  • Potassium t-butoxide (54.2 g, 0.483 mol)

  • Benzyl bromide (86.3 g, 0.505 mol)

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer and under a nitrogen atmosphere, suspend 3-bromo-1H-indazole in toluene.

  • Add potassium t-butoxide at room temperature over a period of approximately 30 minutes.

  • Following the addition, add benzyl bromide to the reaction mixture.

  • Monitor the reaction for completion (e.g., by thin-layer chromatography).

  • Upon completion, the reaction is worked up using standard procedures, which typically involve quenching with water, extraction with an organic solvent, drying of the organic phase, and concentration under reduced pressure.

  • The crude product is then purified, for instance by crystallization or column chromatography, to yield 1-benzyl-3-bromoindazole.

Further chemical transformations would be required to convert the bromo-substituent to a hydroxyl group to obtain the final product.

Crystal Structure and Molecular Geometry (Hypothetical)

As of the date of this document, a definitive crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, based on the known structures of 1H-indazole and its derivatives, a hypothetical model of its molecular geometry and potential intermolecular interactions can be proposed.

The parent 1H-indazole is known to form a catemeric (chain-like) structure through N-H···N hydrogen bonds in the solid state.[2] For this compound, the presence of the hydroxyl group at the 3-position introduces a hydrogen bond donor and acceptor, which would likely lead to the formation of O-H···N or O-H···O hydrogen bonds, potentially forming dimers or other supramolecular assemblies. The benzyl group at the 1-position is expected to influence the crystal packing through van der Waals interactions and potential π-π stacking.

Experimental Protocols for Crystallization

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The following are generalized protocols for the crystallization of small organic molecules like this compound.

General Crystallization Workflow

G A Crude or Purified Compound B Solvent Screening A->B C Select Appropriate Solvent(s) B->C D Prepare Saturated or Near-Saturated Solution C->D E Slow Evaporation D->E F Vapor Diffusion D->F G Slow Cooling D->G H Crystal Formation E->H F->H G->H I Isolate and Dry Crystals H->I J Single Crystal X-ray Diffraction I->J

Caption: General workflow for the crystallization of a small organic molecule.

Slow Evaporation Method[4]
  • Dissolve the compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor for crystal growth.

Vapor Diffusion Method[4]
  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container. The anti-solvent should be miscible with the solvent of the compound solution and more volatile.

  • Over time, the vapor of the anti-solvent will diffuse into the compound solution, reducing the solubility of the compound and inducing crystallization.

Biological Significance and Potential Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[3]

Role as a Pharmaceutical Intermediate

This compound is a known intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug.[4] It is also monitored as a process impurity in the final drug product.

Potential Signaling Pathways of Indazole Derivatives

Indazole derivatives have been shown to modulate various signaling pathways implicated in disease. For instance, they can inhibit pro-inflammatory cytokines like TNF-α and interleukins, often through the inhibition of pathways such as NF-κB and AP-1.[5] In the context of cancer, indazole-based compounds have been developed as inhibitors of various kinases, including VEGFR, EGFR, and GSK-3, thereby interfering with cell proliferation, angiogenesis, and survival signals.[3][6] Some indazole derivatives have also been found to act as dual angiotensin II antagonists and partial PPARγ agonists, suggesting applications in cardiovascular and metabolic diseases.[7]

G cluster_indazole Indazole Derivatives cluster_pathways Signaling Pathways cluster_responses Cellular Responses A Indazole Compound B Kinases (e.g., VEGFR, EGFR, GSK-3) A->B Inhibition C Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) A->C Inhibition E Receptors (e.g., AT1, PPARγ) A->E Modulation G Inhibition of Cell Proliferation B->G H Modulation of Gene Expression C->H D Transcription Factors (e.g., NF-κB, AP-1) D->H I Altered Receptor Signaling E->I F Decreased Inflammation H->F H->G

Caption: Potential signaling pathways modulated by indazole derivatives.

Conclusion

This compound is a valuable compound in synthetic and medicinal chemistry. While its definitive crystal structure remains to be elucidated, a comprehensive understanding of its chemical properties, synthesis, and the biological activities of the broader indazole class provides a strong foundation for its application in research and drug development. The experimental protocols provided herein offer a starting point for further investigation into its solid-state properties and for its synthesis and purification. Future studies to determine its crystal structure would be highly valuable to the scientific community.

References

Tautomerism in 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 1-benzyl-3-hydroxy-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry. A profound understanding of the tautomeric behavior of this molecule is critical for drug design, as it directly influences its physicochemical properties, receptor binding interactions, and metabolic stability. This document outlines the structural aspects of the tautomers, discusses the factors influencing their equilibrium, and presents generalized experimental and computational methodologies for their characterization.

Introduction to Tautomerism in Indazoles

Indazole and its derivatives are well-known for exhibiting annular tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the pyrazole ring. For this compound, this results in an equilibrium between two primary tautomeric forms: the hydroxy-indazole form (this compound) and the indazolone form (1-benzyl-1H-indazol-3(2H)-one). The IUPAC name for the indazolone tautomer is 1-benzyl-1,2-dihydro-3H-indazol-3-one.[1] The position of this equilibrium can significantly impact molecular properties such as hydrogen bonding capacity, polarity, and shape, which are crucial determinants of biological activity.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the oxygen at the 3-position and the nitrogen at the 2-position of the indazole ring.

tautomerism cluster_hydroxy This compound (Hydroxy Form) cluster_one 1-Benzyl-1H-indazol-3(2H)-one (Indazolone Form) hydroxy one hydroxy->one H+ shift

Data Presentation

Although specific quantitative data for the tautomeric equilibrium of this compound is not available in the reviewed literature, the following table summarizes key properties of this compound, which exists as a mixture of tautomers.

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂OPubChem
Molecular Weight224.26 g/mol PubChem
Melting Point165-169 °CSigma-Aldrich
Solubility in Water12.5 µg/mL (at pH 7.4)PubChem

Experimental and Computational Methodologies

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons, particularly those near the pyrazole ring and the C3-substituent, are sensitive to the tautomeric form.

  • ¹H NMR Spectroscopy: The presence of distinct signals for the N-H or O-H protons, as well as different chemical shifts for the aromatic and benzylic protons, can allow for the identification and integration of signals corresponding to each tautomer.

  • ¹³C NMR Spectroscopy: The chemical shift of the C3 carbon is particularly indicative of the tautomeric state (C-O vs. C=O).

  • Protocol for Tautomeric Ratio Determination by ¹H NMR:

    • Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

    • Identify well-resolved signals unique to each tautomer.

    • Integrate the signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

UV-Vis Spectroscopy: The two tautomers are expected to have different chromophores and thus distinct UV-Vis absorption spectra. By comparing the spectrum of the mixture to the spectra of "fixed" derivatives (where tautomerism is prevented by substitution), it may be possible to estimate the tautomeric ratio.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. This technique can definitively identify which tautomer is present in the crystal lattice.

  • Protocol for Single-Crystal X-ray Diffraction:

    • Grow high-quality single crystals of this compound from a suitable solvent system.

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure to determine the atomic coordinates and connectivity, thus identifying the tautomeric form.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of the tautomers in the gas phase and in different solvents. These calculations provide insights into the Gibbs free energy difference (ΔG) between the tautomers, which can be used to estimate the equilibrium constant.

workflow cluster_synthesis Synthesis and Purification cluster_analysis Tautomer Characterization cluster_quantification Quantification cluster_result Result synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis xrd X-ray Crystallography (Solid State) purification->xrd computation Computational Modeling (DFT) purification->computation quant_nmr Quantitative NMR nmr->quant_nmr quant_hplc HPLC with Standard Curves uv_vis->quant_hplc result Determination of Tautomeric Ratio (Keq) computation->result Predicted Stability quant_nmr->result quant_hplc->result

Synthesis of this compound

A common synthetic route to this compound involves the benzylation of a suitable indazole precursor. The following diagram illustrates a representative synthetic pathway.

synthesis indazole 3-Hydroxy-1H-indazole product This compound indazole->product Benzylation reagents Benzyl Halide (e.g., Benzyl Chloride) + Base (e.g., K₂CO₃, NaH)

Conclusion

The tautomeric equilibrium between this compound and 1-benzyl-1H-indazol-3(2H)-one is a crucial aspect of its chemistry that has significant implications for its application in drug development. While the 1H-hydroxy form is generally expected to be the more stable tautomer, the precise position of the equilibrium can be influenced by the molecular environment. A thorough characterization of this tautomerism using a combination of spectroscopic and computational methods is essential for a complete understanding of its structure-activity relationship and for the development of robust analytical methods and formulations. Further experimental studies are warranted to provide quantitative data on the tautomeric equilibrium of this important molecule.

References

Solubility Profile of 1-Benzyl-3-hydroxy-1H-indazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Benzyl-3-hydroxy-1H-indazole in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Benzydamine, a non-steroidal anti-inflammatory drug (NSAID).[4][5] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.

Solubility Data

Currently, detailed quantitative solubility data for this compound in a range of organic solvents is not widely published. The available information is qualitative, indicating its general solubility characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
AcetonitrileSlightly Soluble[6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[6]
MethanolSlightly Soluble[6]

It is important to note that "slightly soluble" is a general term. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of a compound like this compound in organic solvents. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable approach.[7][8][9]

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[7]

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[7]

  • Sample Analysis (HPLC):

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved compound.

HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid), isocratically or with a gradient. The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common range for such compounds is 230-300 nm).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

  • Use the calibration curve to determine the concentration of the diluted sample from the shake-flask experiment.

Calculation of Solubility:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Visualization of Related Processes

To provide further context for researchers, the following diagrams illustrate a general synthesis pathway for indazole derivatives and a typical experimental workflow for solubility determination.

G cluster_synthesis General Synthesis Pathway for 1-Substituted Indazoles Indazole Indazole N_Protected_Indazole N-Protected Indazole Indazole->N_Protected_Indazole Protection Substituted_Indazole 1-Substituted Indazole (e.g., this compound) N_Protected_Indazole->Substituted_Indazole Substitution/Functionalization

Caption: General synthesis pathway for 1-substituted indazoles.

G cluster_workflow Experimental Workflow for Solubility Determination Start Start: Excess Solid + Solvent Shake Shake/Agitate at Constant Temperature (24-72h) Start->Shake Filter Filter Supernatant (e.g., 0.22 µm filter) Shake->Filter Dilute Dilute Sample Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate Calibrate Prepare Calibration Curve Calibrate->Calculate

Caption: Experimental workflow for solubility determination.

Biological Significance and Signaling Pathways of Indazole Derivatives

Indazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. While the specific signaling pathways for this compound are not extensively documented in public literature, the indazole scaffold is a key component in many compounds that modulate important cellular pathways. For instance, many indazole-containing drugs function as kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3][11]

G cluster_pathway Simplified Signaling Pathway Modulation by Indazole-based Kinase Inhibitors Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Receptor->Downstream_Signaling Activates Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Receptor Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to

Caption: Simplified signaling pathway modulation by indazole-based kinase inhibitors.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the literature, this guide provides the necessary tools for researchers to determine this crucial parameter experimentally. The detailed shake-flask and HPLC protocols offer a robust framework for obtaining reliable and reproducible solubility data. Understanding the solubility, alongside the synthetic and biological context of this important intermediate, is essential for its effective application in pharmaceutical research and development.

References

Theoretical Analysis of 1-Benzyl-3-hydroxy-1H-indazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodological guide for the theoretical and computational study of the molecular structure of 1-Benzyl-3-hydroxy-1H-indazole. Despite a thorough review of existing scientific literature, specific experimental and computational studies detailing the structural and electronic properties of this compound are not publicly available. Consequently, this whitepaper outlines a robust framework for such an investigation, drawing upon established computational chemistry protocols successfully applied to analogous indazole derivatives. The methodologies detailed herein, including Density Functional Theory (DFT) calculations for geometry optimization, electronic property analysis, and molecular electrostatic potential mapping, are intended to serve as a foundational guide for researchers initiating theoretical studies on this molecule. All presented quantitative data are illustrative and intended to exemplify the expected outcomes of the proposed computational analyses.

Introduction

This compound is a heterocyclic organic compound with a core indazole structure, a significant pharmacophore in medicinal chemistry. Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The title compound is recognized as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug Benzydamine.[1] A deep understanding of the three-dimensional structure, electronic properties, and reactivity of this compound is crucial for the rational design of novel derivatives with enhanced therapeutic potential and for optimizing synthetic pathways.

Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into molecular properties at the atomic level. These computational methods can predict molecular geometries, electronic charge distributions, and spectroscopic characteristics, complementing and guiding experimental research. This whitepaper presents a detailed protocol for conducting a comprehensive theoretical investigation of this compound.

Proposed Computational Methodology

The recommended approach for the theoretical characterization of this compound involves the use of Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Geometry optimization is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

  • Basis Set: The 6-311++G(d,p) basis set is recommended, as it provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions for a more accurate description of electron distribution.

  • Software: The calculations can be carried out using computational chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization should be run until tight convergence criteria are met for forces and displacement.

  • Frequency Analysis: Following optimization, a frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to elucidate the electronic properties of the molecule.

Protocols:

  • Mulliken Atomic Charge Distribution: Calculated from the optimized wave function to understand the partial charges on each atom, providing insight into local reactivity.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Illustrative Data Presentation

The following tables present hypothetical quantitative data that would be generated from the proposed computational studies on this compound. Note: This data is for illustrative purposes only and does not represent experimentally or computationally verified values.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-N21.38
N2-N31.35
N3-C41.40
C4-O51.36
N3-C101.47
C10-C111.51
Bond Angles C1-N2-N3112.0
N2-N3-C4108.0
N2-N3-C10125.0
C4-N3-C10127.0
N3-C10-C11111.0
Dihedral Angle C1-N2-N3-C10178.0

Table 2: Hypothetical Mulliken Atomic Charges

AtomAtomic Charge (e)
O5-0.65
N2-0.15
N3-0.20
C10.10
C40.30
C100.05

Table 3: Hypothetical Electronic Properties

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Energy Gap (ΔE)5.10
Ionization Potential6.25
Electron Affinity1.15
Electronegativity (χ)3.70
Chemical Hardness (η)2.55

Visualizations of Computational Workflows and Relationships

To further clarify the proposed theoretical studies, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships.

G cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation start Construct Initial 3D Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq elec Electronic Property Calculation (Single Point Energy) opt->elec thermo Thermodynamic Properties freq->thermo geom_params Optimized Geometry (Bond Lengths, Angles) elec->geom_params reactivity Reactivity Descriptors (HOMO, LUMO, MEP) elec->reactivity charges Atomic Charges elec->charges

Figure 1: Proposed computational workflow for theoretical analysis.

G cluster_core Core Calculations cluster_validation Validation cluster_properties Property Predictions geom_opt Geometry Optimization (Finds lowest energy structure) freq_calc Frequency Calculation (Confirms true minimum) geom_opt->freq_calc is a prerequisite for homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo is a prerequisite for mep Molecular Electrostatic Potential geom_opt->mep is a prerequisite for nbo Natural Bond Orbital Analysis geom_opt->nbo is a prerequisite for spectra IR/UV-Vis Spectra Simulation freq_calc->spectra is required for

References

Quantum Chemical Calculations for 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzyl-3-hydroxy-1H-indazole

This compound is a heterocyclic organic compound with a core indazole scaffold, which is a prominent feature in many biologically active molecules. The indazole ring system is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding the fundamental quantum chemical properties of this molecule is crucial for rational drug design, enabling the prediction of its reactivity, stability, and potential interactions with biological targets.

Experimental Protocols: A Standard Computational Approach

The following details a standard and widely accepted computational protocol for the quantum chemical analysis of indazole derivatives, adapted from methodologies reported for similar compounds.

Software: Gaussian 09 or 16 program package is typically employed for these calculations.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

  • Functional and Basis Set: A common and effective combination for molecules of this type is the B3LYP functional with the 6-311+G(d,p) basis set.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a good balance of accuracy and computational cost for organic molecules.

    • 6-311+G(d,p): This is a Pople-style basis set. The "6-311" indicates the number of Gaussian functions used to represent the core and valence atomic orbitals. The "+" signifies the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.

Calculation Steps:

  • Geometry Optimization: The initial 3D structure of this compound is built and then its geometry is optimized to find the most stable, lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

  • Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties, including:

    • Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Data Presentation: Illustrative Data from Indazole Analogues

Due to the absence of specific published data for this compound, the following tables present representative data for a series of 1-butyl-1H-indazole-3-carboxamide derivatives, as reported in a study by V. S. et al. (2024).[1] This data illustrates the type of quantitative information that can be obtained from quantum chemical calculations and how it can be used for comparative analysis.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for 1-butyl-1H-indazole-3-carboxamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
8a -6.0453-0.862385.18292
8b -5.51394-1.071634.44231
8c -5.88654-0.819995.06655

Data sourced from a study on 1-butyl-1H-indazole-3-carboxamide derivatives and is for illustrative purposes only.[1]

Interpretation:

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical analysis of this compound.

G cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output & Analysis mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_anal->elec_prop vib_spec Vibrational Spectra (IR/Raman) freq_anal->vib_spec homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep

Computational Workflow for Quantum Chemical Analysis

G cluster_properties Calculated Quantum Chemical Properties cluster_insights Derived Insights for Drug Development homo_lumo HOMO-LUMO Energies reactivity Chemical Reactivity & Stability homo_lumo->reactivity predicts mep Molecular Electrostatic Potential binding Potential Binding Sites (Nucleophilic/Electrophilic Regions) mep->binding identifies nbo Natural Bond Orbital Analysis charge_deloc Charge Delocalization & Intramolecular Interactions nbo->charge_deloc elucidates

Relationship between Quantum Properties and Drug Development Insights

Conclusion

Quantum chemical calculations provide a powerful, non-invasive tool for characterizing the intrinsic properties of molecules like this compound. By employing methods such as DFT, researchers can gain valuable insights into molecular geometry, stability, and electronic structure. This information is instrumental in understanding the molecule's behavior and can guide the design of new derivatives with enhanced pharmacological profiles. While experimental validation is always necessary, computational studies offer a cost-effective and efficient first step in the complex process of drug discovery and development.

References

The Indazole Scaffold: A Technical Guide to the Biological Activity of 1-Benzyl-3-hydroxy-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with the 1-benzyl-3-hydroxy-1H-indazole scaffold. While specific research on this compound is limited, this document extrapolates its potential therapeutic applications based on studies of structurally related indazole derivatives. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes potential biological pathways to serve as a foundational resource for researchers in drug discovery and development.

Overview of the Indazole Scaffold's Biological Significance

The indazole core, a bicyclic heteroaromatic system, is a key pharmacophore in a number of approved drugs and clinical candidates.[3] Its structural versatility allows for substitution at various positions, leading to a diverse range of biological activities. Notably, the 1-substituted-3-hydroxy-1H-indazole framework is of particular interest. For instance, this compound is a known impurity in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), suggesting the scaffold's potential relevance in inflammatory pathways.[4]

Potential Biological Activities and Quantitative Data

Based on the biological profiles of structurally similar compounds, the this compound scaffold is predicted to exhibit anti-inflammatory and anticancer activities. The following tables summarize quantitative data from studies on closely related indazole derivatives.

Anticancer Activity

Copper(II) complexes of 1-benzyl-1H-indazol-3-ol have demonstrated notable anticancer properties.[5][6] The data below is from a study evaluating the cytotoxicity of these complexes against the MCF-7 human breast cancer cell line.

CompoundLigandIC50 (µM) against MCF-7 CellsReference
Complex 11-benzyl-1H-indazol-3-ol, 2,2'-bipyridyl10.5[5][6]
Complex 21-benzyl-1H-indazol-3-ol, 1,10-phenanthroline8.2[5][6]
Cisplatin-15.6[5][6]

Other indazole derivatives have also shown potent antiproliferative activity against various cancer cell lines.[7][8]

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2f (an indazole derivative)4T1 (Breast Cancer)0.23[8]
Compound 6o (an 1H-indazole-3-amine derivative)K562 (Leukemia)5.15[7]
Anti-inflammatory Activity

A study on 1,5-disubstituted indazol-3-ols, which are structurally analogous to the core topic, revealed significant anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[9]

CompoundTargetIC50Reference
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27)5-Lipoxygenase44 nM[9]
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27)Antigen-induced guinea pig tracheal contraction2.9 µM[9]

Indazole derivatives have also been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1]

CompoundTarget/AssayIC50 (µM)Reference
6-NitroindazoleIL-1β inhibition100.75[1]
IndazoleCOX-2 Inhibition105.14[1]

Experimental Protocols

This section details generalized experimental protocols for assessing the key potential biological activities of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of a compound against cancer cell lines.

Workflow:

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Measurement seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate IC50 value measure->calculate

Figure 1: MTT Assay Workflow

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.[8]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[2]

Workflow:

G cluster_0 Animal Preparation and Dosing cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis acclimate Acclimate rats/mice group Group animals (control, standard, test) acclimate->group dose Administer test compound or vehicle orally/i.p. group->dose wait Wait for 1 hour dose->wait inject Inject carrageenan into the sub-plantar region of the hind paw wait->inject measure Measure paw volume at regular intervals (1, 2, 3, 4, 5h) inject->measure calculate Calculate percentage inhibition of edema measure->calculate

Figure 2: Carrageenan-Induced Paw Edema Workflow

Methodology:

  • Animals: Wistar rats or Swiss albino mice are used.

  • Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups receiving different doses of this compound. The compound is typically administered orally or intraperitoneally.

  • Inflammation Induction: One hour after dosing, a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.[2]

Potential Signaling Pathways

The biological activities of indazole derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, the following pathways are potential targets for this compound.

Pro-inflammatory Signaling Pathway

The anti-inflammatory effects of indazole derivatives can be mediated by the inhibition of the arachidonic acid cascade and cytokine signaling.

G cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition by Indazole Scaffold AA Arachidonic Acid LOX 5-LOX AA->LOX COX2 COX-2 AA->COX2 LTs Leukotrienes LOX->LTs PGs Prostaglandins COX2->PGs Inflammation Inflammation LTs->Inflammation PGs->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Inflammation Indazole1 This compound Indazole1->LOX Inhibits Indazole1->COX2 Inhibits Indazole2 This compound Indazole2->Cytokines Downregulates

Figure 3: Potential Anti-inflammatory Mechanism
Apoptotic Signaling Pathway in Cancer Cells

The anticancer activity of many indazole derivatives is linked to the induction of apoptosis.

G cluster_pathway Intrinsic Apoptosis Pathway Indazole This compound ROS Increased ROS Indazole->ROS Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Decrease ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Bax->Mito Bcl2->Mito Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Figure 4: Potential Pro-apoptotic Mechanism

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While direct biological data for this specific molecule is not abundant, the evidence from closely related analogs strongly supports its potential for significant biological activity.

Future research should focus on:

  • Direct Biological Evaluation: Synthesizing and screening this compound in a panel of in vitro and in vivo assays to definitively characterize its biological profile.

  • Structure-Activity Relationship (SAR) Studies: Generating a library of derivatives to identify key structural modifications that enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this scaffold to better understand its therapeutic potential.

This technical guide serves as a valuable resource for initiating and guiding such research endeavors, providing a solid foundation of existing knowledge and clear directions for future investigation.

References

Methodological & Application

Synthesis of 1-Benzyl-3-hydroxy-1H-indazole from Anthranilic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Benzyl-3-hydroxy-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the conversion of anthranilic acid to 1H-indazol-3-ol (also known as indazolone), followed by a regioselective N-benzylation to yield the final product. This application note includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a valuable scaffold in medicinal chemistry, notably as a precursor in the synthesis of compounds with a range of biological activities. The indazole core is a privileged structure in drug discovery, and its targeted functionalization allows for the exploration of diverse chemical space. The synthesis described herein provides a reliable method for obtaining this important intermediate from readily available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of 1H-Indazol-3-ol: Anthranilic acid is first converted to its diazonium salt, which then undergoes a reductive cyclization to form the indazole ring system.

  • N-Benzylation: The resulting 1H-indazol-3-ol is then selectively benzylated at the N-1 position to yield the final product.

Data Presentation

StepReactantsProductsReagents and SolventsReaction ConditionsYield (%)Reference
1aAnthranilic acido-Hydrazinobenzoic acid hydrochlorideHydrochloric acid, Sodium nitrite, Water, Sulfur dioxide0-10°C, then room temperature76-81Organic Syntheses
1bo-Hydrazinobenzoic acid hydrochloride1H-Indazol-3-ol (Indazolone)Hydrochloric acid, WaterReflux88-92Organic Syntheses
21H-Indazol-3-olThis compoundSodium hydride, Tetrahydrofuran (THF), Benzyl bromide0°C to room temperature>90Adapted Protocol

Experimental Protocols

Step 1: Synthesis of 1H-Indazol-3-ol from Anthranilic Acid

This procedure is adapted from a verified method in Organic Syntheses.

Part A: o-Hydrazinobenzoic acid hydrochloride

  • In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature thermometer, suspend 42 g (0.31 mol) of anthranilic acid in 300 ml of water.

  • Cool the suspension in an ice-salt bath and add 340 ml of concentrated hydrochloric acid.

  • Once the mixture has cooled to 0°C, add a solution of 21.6 g (0.31 mol) of sodium nitrite in 210 ml of water dropwise, ensuring the temperature does not exceed 3°C.

  • Stir for an additional 15 minutes after the addition is complete.

  • Prepare a solution of sulfurous acid by saturating 2.4 liters of water with sulfur dioxide at 0-5°C.

  • Slowly add the cold diazonium salt solution to the sulfurous acid solution while maintaining the temperature between 5-10°C.

  • After the addition, continue to pass sulfur dioxide through the mixture for 30 minutes.

  • Allow the mixture to stand at room temperature for 12 hours.

  • Add 3 liters of concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture to 0-5°C, filter the solid, wash with ice-cold dilute hydrochloric acid, and air-dry to obtain o-hydrazinobenzoic acid hydrochloride. The expected yield is 45-48 g (76-81%).

Part B: 1H-Indazol-3-ol (Indazolone)

  • In a 2-liter round-bottom flask fitted with a reflux condenser, place 47.1 g (0.25 mol) of o-hydrazinobenzoic acid hydrochloride, 1.25 liters of water, and 12.5 ml of concentrated hydrochloric acid.

  • Reflux the mixture for 30 minutes.

  • Concentrate the resulting solution to about one-fourth of its original volume by heating on a steam bath.

  • Cool the solution in an ice bath to crystallize the product.

  • Filter the pale yellow needles, wash with a small amount of cold water, and dry at 100°C. The expected yield is 30-31 g (88-92%).

Step 2: Synthesis of this compound from 1H-Indazol-3-ol

This protocol is designed for high N-1 regioselectivity.

  • To a stirred solution of 1H-indazol-3-ol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Reaction Pathway

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid o_Hydrazinobenzoic_acid o-Hydrazinobenzoic acid hydrochloride Anthranilic_Acid->o_Hydrazinobenzoic_acid 1. HCl, NaNO2 2. SO2 Indazol_3_ol 1H-Indazol-3-ol o_Hydrazinobenzoic_acid->Indazol_3_ol HCl, H2O, Reflux Final_Product This compound Indazol_3_ol->Final_Product NaH, THF, Benzyl bromide Experimental_Workflow cluster_step1 Step 1: 1H-Indazol-3-ol Synthesis cluster_step2 Step 2: N-Benzylation Diazotization Diazotization of Anthranilic Acid Reduction_Cyclization Reductive Cyclization Diazotization->Reduction_Cyclization Isolation1 Isolation of o-Hydrazinobenzoic acid HCl Reduction_Cyclization->Isolation1 Cyclization Cyclization to 1H-Indazol-3-ol Isolation1->Cyclization Isolation2 Isolation and Purification Cyclization->Isolation2 Deprotonation Deprotonation with NaH Isolation2->Deprotonation Alkylation Alkylation with Benzyl Bromide Deprotonation->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Column Chromatography Workup->Purification

Application Notes and Protocols: Reduction of 1-benzyl-1H-indazol-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-1H-indazol-3-carboxylic acid and its derivatives are scaffolds of significant interest in medicinal chemistry, demonstrating a range of biological activities. The reduction of the carboxylic acid moiety to a primary alcohol, yielding (1-benzyl-1H-indazol-3-yl)methanol, is a key synthetic transformation. This alcohol can serve as a versatile intermediate for further functionalization in the development of novel therapeutic agents. This document provides detailed application notes on the biological relevance of this structural motif and protocols for the chemical reduction.

Application Notes: Biological Significance of Indazole Derivatives

Indazole derivatives are recognized for their broad-spectrum pharmacological activities, including anti-inflammatory and anticancer properties. The reduced product, (1-benzyl-1H-indazol-3-yl)methanol, and its subsequent derivatives may exhibit similar activities.

Anti-Inflammatory Activity:

Many indazole-containing compounds have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

Furthermore, some indazole derivatives have been shown to modulate the signaling of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] These cytokines play a central role in initiating and sustaining inflammatory responses. By inhibiting these pathways, 1-benzyl-1H-indazol-3-yl)methanol derivatives could be valuable candidates for the development of novel anti-inflammatory drugs.

Data Presentation

The following table summarizes the key quantitative data for the reduction of 1-benzyl-1H-indazol-3-carboxylic acid to (1-benzyl-1H-indazol-3-yl)methanol.

ParameterLithium Aluminum Hydride (LiAlH₄) ReductionBorane (BH₃) Reduction
Product (1-benzyl-1H-indazol-3-yl)methanol(1-benzyl-1H-indazol-3-yl)methanol
CAS Number 2215-63-62215-63-6
Molecular Formula C₁₅H₁₄N₂OC₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol 238.29 g/mol
Reported Yield 82.0%Typically high, though specific data for this substrate is not readily available in the searched literature.
Melting Point 85-86°CNot specified in the searched literature.
¹H NMR (DMSO-d₆) δ (ppm) 7.86 (d, 1H), 7.64 (d, 1H), 7.36 (t, 1H), 7.28 (m, 5H), 7.12 (t, 1H), 5.6 (s, 2H), 5.27 (t, 1H), 4.79 (d, 2H)Not specified in the searched literature.
¹³C NMR (DMSO-d₆) δ (ppm) 145.2, 140.3, 137.7, 128.5, 128.5, 127.4, 127.3, 127.3, 126.2, 122.2, 120.9, 120.0, 109.6, 56.6, 51.6Not specified in the searched literature.

Experimental Protocols

The following are representative protocols for the reduction of 1-benzyl-1H-indazol-3-carboxylic acid. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Lithium aluminum hydride and borane are moisture-sensitive and can react violently with water. All glassware must be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the LiAlH₄ reduction of carboxylic acids and information from patent literature describing this specific transformation.

Materials:

  • 1-benzyl-1H-indazol-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.

  • Addition of Substrate: Dissolve 1-benzyl-1H-indazol-3-carboxylic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. Following the water, add 15% aqueous sodium hydroxide, followed by more water until a granular precipitate is formed.

  • Work-up: Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Extraction: Combine the organic filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure (1-benzyl-1H-indazol-3-yl)methanol.

Protocol 2: Reduction using Borane (BH₃)

This protocol is based on general procedures for the borane reduction of carboxylic acids. Borane is often used as a solution in THF (BH₃·THF) or as a complex with dimethyl sulfide (BH₃·SMe₂).

Materials:

  • 1-benzyl-1H-indazol-3-carboxylic acid

  • Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen inlet, dissolve 1-benzyl-1H-indazol-3-carboxylic acid (1.0 equivalent) in anhydrous THF.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the BH₃·THF solution (2.0 to 3.0 equivalents) dropwise via a syringe or dropping funnel.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction to room temperature and slowly add methanol to quench the excess borane.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the aqueous layer with ethyl acetate.

  • Extraction: Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 1-benzyl-1H-indazol-3-carboxylic acid LAH LiAlH₄ in THF start->LAH Protocol 1 Borane BH₃·THF in THF start->Borane Protocol 2 Quench Quenching LAH->Quench Borane->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify product (1-benzyl-1H-indazol-3-yl)methanol Purify->product

Caption: General experimental workflow for the reduction of 1-benzyl-1H-indazol-3-carboxylic acid.

Potential Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_product Products stimuli e.g., LPS, Cytokines receptor Receptors (e.g., TLR4) stimuli->receptor NFkB_path NF-κB Pathway receptor->NFkB_path MAPK_path MAPK Pathway receptor->MAPK_path Transcription Transcription of Pro-inflammatory Genes NFkB_path->Transcription MAPK_path->Transcription Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Transcription->COX2 Expression Cytokines TNF-α, IL-1β Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Indazole (1-benzyl-1H-indazol-3-yl)methanol Derivative Indazole->NFkB_path Inhibition Indazole->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism of indazole derivatives via inhibition of COX-2 and NF-κB pathways.

References

Application Notes and Protocols for the Scalable Synthesis of (1-Benzyl-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-indazol-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Benzydamine. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties, utilized for the relief of inflammatory conditions. Unlike traditional NSAIDs, Benzydamine's primary mechanism of action is not the inhibition of cyclooxygenase (COX) enzymes but rather the suppression of pro-inflammatory cytokine production.[1][2] This document provides detailed protocols for a scalable, two-step synthesis of (1-Benzyl-1H-indazol-3-yl)methanol, along with relevant quantitative data and a summary of the biological context of its end-product, Benzydamine.

Note on Chemical Identity: Based on detailed synthetic procedures outlined in the referenced literature, the target molecule for scalable synthesis as an intermediate for Benzydamine is (1-benzyl-1H-indazol-3-yl)methanol. The term "1-Benzyl-3-hydroxy-1H-indazole" is often used interchangeably but can be misleading, as the hydroxyl group is on a methyl substituent at the 3-position, not directly on the indazole ring.

Application: Intermediate for Benzydamine Synthesis

(1-Benzyl-1H-indazol-3-yl)methanol serves as a crucial building block in the manufacturing of Benzydamine.[3][4] The synthesis of Benzydamine from this intermediate typically involves the conversion of the hydroxymethyl group to a leaving group (e.g., a chloromethyl group), followed by etherification with 3-(dimethylamino)-1-propanol. The indazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.[5]

Scalable Synthetic Protocol

A robust and scalable two-step synthesis for (1-Benzyl-1H-indazol-3-yl)methanol has been developed. The process involves the N-benzylation of 1H-indazole-3-carboxylic acid followed by the reduction of the resulting carboxylic acid.

Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid

This step involves the regioselective benzylation of 1H-indazole-3-carboxylic acid at the N1 position.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., ethanol or dioxane), add a base such as sodium hydride or potassium carbonate.

  • Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient for complete reaction, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.[3]

ParameterValue/RangeReference
Starting Material 1H-indazole-3-carboxylic acid[3]
Reagents Benzyl bromide, Sodium Hydride[3]
Solvent Anhydrous Dioxane[3]
Temperature Reflux[3]
Reaction Time 0.5 hours[3]
Yield Not explicitly stated for this specific reaction, but similar reactions suggest yields can be high.
Purity Can be purified to >97% by recrystallization.[6]

Step 2: Synthesis of (1-Benzyl-1H-indazol-3-yl)methanol

This step involves the reduction of the carboxylic acid group of 1-Benzyl-1H-indazole-3-carboxylic acid to a hydroxymethyl group.

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Addition of Starting Material: Slowly add a solution of 1-Benzyl-1H-indazole-3-carboxylic acid in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a low temperature (e.g., 0 °C).

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the completion of the reduction. The progress of the reaction can be monitored by TLC.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation and Purification: The resulting solids are removed by filtration, and the organic layer is separated. The solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.[7][8]

ParameterValue/RangeReference
Starting Material 1-Benzyl-1H-indazole-3-carboxylic acid[7]
Reagents Lithium aluminum hydride (LiAlH₄)[7][9]
Solvent Anhydrous Tetrahydrofuran (THF)[8]
Temperature 0 °C to reflux[8]
Reaction Time Varies; completion monitored by TLC.
Yield High yields are generally expected for LiAlH₄ reductions of carboxylic acids.[9]
Purity Can be purified to >97% by chromatography or recrystallization.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction Indazole-3-carboxylic_acid 1H-Indazole-3-carboxylic Acid Reaction_1 N-Benzylation (Reflux) Indazole-3-carboxylic_acid->Reaction_1 Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction_1 Base_Solvent Base (e.g., NaH) Solvent (e.g., Dioxane) Base_Solvent->Reaction_1 Intermediate 1-Benzyl-1H-indazole-3-carboxylic Acid Reaction_1->Intermediate Reaction_2 Reduction Intermediate->Reaction_2 LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Reaction_2 Anhydrous_THF Anhydrous THF Anhydrous_THF->Reaction_2 Final_Product (1-Benzyl-1H-indazol-3-yl)methanol Reaction_2->Final_Product

Caption: Scalable two-step synthesis of (1-Benzyl-1H-indazol-3-yl)methanol.

Signaling Pathway of Benzydamine

G Benzydamine Benzydamine TNF_alpha_release TNF-α Release Benzydamine->TNF_alpha_release Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Macrophage Macrophage / Monocyte Inflammatory_Stimulus->Macrophage Macrophage->TNF_alpha_release TNF_alpha_receptor TNF-α Receptor (TNFR) TNF_alpha_release->TNF_alpha_receptor NF_kB_activation NF-κB Activation TNF_alpha_receptor->NF_kB_activation MAPK_activation MAPK Pathway Activation (p38, ERK) TNF_alpha_receptor->MAPK_activation Pro_inflammatory_genes Expression of Pro-inflammatory Genes (e.g., IL-1β, COX-2) NF_kB_activation->Pro_inflammatory_genes MAPK_activation->Pro_inflammatory_genes Inflammation Inflammation (Pain, Swelling, Redness) Pro_inflammatory_genes->Inflammation

Caption: Mechanism of action of Benzydamine via inhibition of TNF-α signaling.

References

Application Notes and Protocols: 1-Benzyl-3-hydroxy-1H-indazole as a Key Intermediate in Benzydamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), utilizing 1-Benzyl-3-hydroxy-1H-indazole as a crucial intermediate. This document details the synthetic pathway, experimental protocols, and the pharmacological context of Benzydamine's mechanism of action.

Introduction

Benzydamine is a locally-acting NSAID with analgesic and anesthetic properties, commonly used to relieve inflammatory conditions of the mouth and throat.[1] Its synthesis prominently features the key intermediate, this compound. The purity and efficient synthesis of this intermediate are critical for the quality and yield of the final active pharmaceutical ingredient (API). This document outlines the established synthetic route from this compound to Benzydamine and provides detailed experimental protocols.

Synthesis of Benzydamine from this compound

The primary and most direct synthesis of Benzydamine involves the O-alkylation of this compound with a suitable three-carbon side chain. The most common method utilizes the sodium salt of this compound, which is then reacted with 1-chloro-3-dimethylaminopropane.[2][3]

Reaction Scheme:

Benzydamine_Synthesis cluster_reactants Reactants cluster_product Product 1_Benzyl_3_hydroxy_1H_indazole_Na_salt This compound Sodium Salt Benzydamine Benzydamine 1_Benzyl_3_hydroxy_1H_indazole_Na_salt->Benzydamine Xylene, Reflux 1_chloro_3_dimethylaminopropane 1-chloro-3-dimethylaminopropane 1_chloro_3_dimethylaminopropane->Benzydamine

Caption: Synthesis of Benzydamine from its key intermediate.

Experimental Protocols

Protocol 1: Synthesis of Benzydamine

This protocol is adapted from established patent literature.[2]

Materials:

  • This compound sodium salt

  • 1-chloro-3-dimethylaminopropane

  • Xylene

  • n-Hexane

  • Isobutanol

  • Hydrochloric acid (gaseous and concentrated)

  • Activated charcoal

  • Water

Procedure:

  • Reaction Setup: Suspend 15 g of the sodium salt of this compound in 130 ml of xylene in a suitable reaction vessel.

  • Addition of Alkylating Agent: Rapidly add a solution of 6.5 g of 1-chloro-3-dimethylaminopropane in 10 ml of xylene to the suspension.

  • Reaction: Heat the mixture to reflux. After 2 hours of heating, add an additional 2 g of the 1-chloro-3-dimethylaminopropane solution. After another hour, add a final 2 g portion of the alkylating agent solution. Continue to reflux the mixture for an additional 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture three times with 50 ml of water each time.

    • Distill off the xylene under reduced pressure to obtain a crude residue.

  • Purification:

    • Bubble steam through the crude residue (approximately 20 g) until about 4 ml of water has been distilled off.

    • After cooling, add 100 ml of n-hexane to the remaining mixture.

    • Separate and discard the aqueous phase.

    • Treat the hexane solution with activated charcoal and filter.

  • Salt Formation and Isolation:

    • Bubble gaseous HCl into the hexane solution until a pH of 3 is reached.

    • Collect the precipitated Benzydamine hydrochloride by suction filtration.

    • Recrystallize the product from isobutanol containing 5% water to yield purified Benzydamine hydrochloride.

Quantitative Data from Protocol 1
ParameterValueReference
Starting Material (this compound sodium salt)15 g[2]
Alkylating Agent (1-chloro-3-dimethylaminopropane)10.5 g (total)[2]
Solvent (Xylene)140 ml (total)[2]
Reaction Time~7 hours[2]
Final Product (Benzydamine Hydrochloride)15.5 g[2]
Yield73.6%[2]
Melting Point159.5 °C[2]

Synthesis of the Intermediate: this compound

The availability of high-purity this compound is crucial. Several synthetic routes to this intermediate have been reported. One common method involves the benzylation of 3-hydroxy-1H-indazole. An alternative synthesis starts from N-benzylaniline.

Protocol 2: Synthesis of this compound (Illustrative)

A generalized procedure based on common organic synthesis techniques is described below.

Materials:

  • 3-Hydroxy-1H-indazole

  • Benzyl chloride or benzyl bromide

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF)

Procedure:

  • Deprotonation: Dissolve 3-Hydroxy-1H-indazole in the chosen solvent. Add the base portion-wise at room temperature to form the corresponding salt.

  • Benzylation: Add benzyl chloride or benzyl bromide to the reaction mixture.

  • Reaction: Heat the mixture under reflux and monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mechanism of Action of Benzydamine

Benzydamine's anti-inflammatory and analgesic effects are attributed to its ability to inhibit the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5][6] This mechanism is distinct from many other NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes.[5] The inhibition of cytokine production is mediated, in part, through the blockage of the p38 MAPK and ERK signaling pathways.[4][5]

Signaling Pathway of Benzydamine's Anti-inflammatory Action

Benzydamine_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage/Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK ERK ERK TLR4->ERK NF_kB NF-κB p38_MAPK->NF_kB ERK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Benzydamine Benzydamine Benzydamine->p38_MAPK Benzydamine->ERK

Caption: Benzydamine's inhibition of pro-inflammatory cytokine production.

Conclusion

This compound is an indispensable intermediate in the synthesis of Benzydamine. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug development and manufacturing. A thorough understanding of the synthesis of both the intermediate and the final API, as well as the mechanism of action of Benzydamine, is essential for the production of this effective anti-inflammatory agent.

References

Application Notes and Protocols for 1-Benzyl-3-hydroxy-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Benzyl-3-hydroxy-1H-indazole (CAS No. 2215-63-6) in medicinal chemistry. This versatile intermediate serves as a crucial building block for the synthesis of biologically active molecules and as a reference standard in pharmaceutical quality control.

Introduction

This compound is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[1][2][3] This compound is notably a key intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties.[4][5] Its hydrophilic nature also makes it an interesting candidate for applications in drug delivery systems.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating its use in experimental design.

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Appearance Beige to white solid/powder[6]
Melting Point 165-169 °C
Solubility Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly)[7]
pKa 11.86 ± 0.20[7]
LogP 2.8[8]

Biological Significance of the Indazole Scaffold

While specific quantitative biological data for this compound is not extensively available in public literature, the indazole nucleus is a core component of many potent therapeutic agents. The following table summarizes the diverse biological activities associated with various substituted indazole derivatives, highlighting the therapeutic potential of this scaffold.

Biological ActivityDescriptionKey Molecular Targets/Mechanisms (Examples)Reference(s)
Anti-cancer Indazole derivatives have shown significant efficacy in inhibiting tumor growth.Tyrosine kinase inhibitors (e.g., Pazopanib), PARP inhibitors (e.g., Niraparib).[1][9]
Anti-inflammatory Many indazole-containing compounds exhibit potent anti-inflammatory effects.Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β), weak COX/LOX inhibition.[1][10]
Antimicrobial The indazole scaffold has been incorporated into agents with activity against bacteria and fungi.Disruption of microbial cell processes.[3]
Analgesic Derivatives have demonstrated pain-relieving properties, often linked to their anti-inflammatory action.Modulation of neuronal excitability and inhibition of inflammatory mediators.[11][12]
Neuroprotective Certain indazole derivatives have shown potential in protecting nerve cells from damage.Inhibition of enzymes like cholinesterases and BACE1.[13]
Anti-HIV Some indazole compounds have been investigated for their ability to inhibit the replication of the human immunodeficiency virus.Inhibition of viral enzymes.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis method adapted from patent literature, involving the benzylation of a 3-halo-indazole intermediate followed by reactions to introduce the hydroxyl group.

Materials:

  • 3-Bromo-1H-indazole

  • Toluene

  • Potassium tert-butoxide (t-BuOK)

  • Benzyl bromide

  • Magnesium (Mg) turnings

  • Iodine (crystal)

  • Isopropyl chloride (i-PrCl)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of 1-Benzyl-3-bromoindazole:

    • In a flask under a nitrogen atmosphere, suspend 3-bromo-1H-indazole in toluene.

    • Add potassium tert-butoxide portion-wise at room temperature over 30 minutes.

    • Add benzyl bromide dropwise over approximately 1.5 hours.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC, approximately 3 hours).

    • Quench the reaction with dilute HCl and wash with water.

    • Separate the organic phase, dry, and concentrate under reduced pressure to obtain 1-benzyl-3-bromoindazole.[14]

  • Grignard Reagent Formation and Reaction:

    • In a dry flask under nitrogen, activate magnesium turnings with a crystal of iodine in anhydrous THF.

    • Add a solution of isopropyl chloride in anhydrous THF to prepare the Grignard reagent (i-PrMgCl).

    • Cool the Grignard solution and add a solution of 1-benzyl-3-bromoindazole in anhydrous THF.

    • Stir the reaction mixture.

  • Formylation and Reduction (Conceptual Pathway):

    • Add N,N-dimethylformamide (DMF) to the reaction mixture to form the 3-carbaldehyde intermediate.

    • Work up the reaction to isolate 1-benzyl-1H-indazole-3-carbaldehyde.[14]

    • Reduce the aldehyde to the corresponding alcohol (1-benzyl-3-hydroxymethyl-1H-indazole) using a suitable reducing agent like sodium borohydride. Note: The provided references primarily describe the synthesis of the 3-hydroxymethyl derivative. The target compound, this compound, can be conceptualized as a tautomer of 1-benzyl-1,2-dihydro-3H-indazol-3-one.

  • Purification:

    • The crude product can be purified by crystallization from a solvent system such as hexane/ethyl acetate.[15]

Protocol 2: Use of this compound as a Reference Standard

This protocol outlines the use of this compound as a reference standard for the identification and quantification of impurities in Benzydamine Hydrochloride drug substances or products, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound British Pharmacopoeia (BP) or equivalent certified reference standard.[16]

  • Benzydamine Hydrochloride test sample.

  • HPLC grade acetonitrile, methanol, and water.

  • Buffer salts (e.g., phosphate buffer).

  • HPLC system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

Procedure:

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of the this compound reference standard.

    • Dissolve and dilute to a known concentration (e.g., 10 µg/mL) with an appropriate mobile phase or diluent.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the Benzydamine Hydrochloride test sample in the diluent to a specified concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of a buffer solution and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 30 °C.

    • Detection Wavelength: As specified in the relevant pharmacopeial monograph.

    • Injection Volume: e.g., 20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor for this compound.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of the impurity in the sample by comparing the peak area with that of the standard solution.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound in medicinal chemistry.

G cluster_0 Synthesis Workflow cluster_1 Application in Drug Discovery Start Start 3-Halo-Indazole 3-Halo-Indazole Start->3-Halo-Indazole Benzylation Benzylation 3-Halo-Indazole->Benzylation Intermediate_1 1-Benzyl-3-Halo-Indazole Benzylation->Intermediate_1 Functional_Group_Manipulation Hydroxylation/ Other Modifications Intermediate_1->Functional_Group_Manipulation Target_Compound This compound Functional_Group_Manipulation->Target_Compound Purification Purification Target_Compound->Purification Final_Product Pure Intermediate Purification->Final_Product Intermediate 1-Benzyl-3-hydroxy- 1H-indazole Final_Product->Intermediate Used as Starting Material Derivatization Derivatization Intermediate->Derivatization Library_Synthesis Library of Derivatives Derivatization->Library_Synthesis Biological_Screening Biological Screening (e.g., Anti-inflammatory assays) Library_Synthesis->Biological_Screening Hit_Compound Hit Compound (e.g., Benzydamine) Biological_Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug cluster_pathway Anti-Inflammatory Signaling Pathway of Benzydamine benzydamine Benzydamine cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) benzydamine->cytokines Inhibits Production mapk p38 MAPK & ERK Pathways benzydamine->mapk Blocks monocyte Monocyte Migration benzydamine->monocyte Inhibits inflammation Inflammation & Pain cytokines->inflammation mapk->cytokines monocyte->inflammation

References

Application Notes and Protocols: 1-Benzyl-3-hydroxy-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1-benzyl-3-hydroxy-1H-indazole as a fragment in fragment-based drug discovery (FBDD). The document outlines its rationale as a starting point for inhibitor development, detailed experimental protocols for screening and validation, and a hypothetical case study illustrating its progression from a fragment hit to a lead compound.

Introduction to this compound as a Fragment

This compound is a heterocyclic compound featuring an indazole scaffold, which is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in bioactive compounds.[1][2] The indazole ring system is a bioisostere of indole and is found in numerous compounds in clinical trials for various diseases.[1] While extensive research on this compound itself is limited, its structural features make it an intriguing candidate for FBDD.[3]

The compound's molecular weight of 224.26 g/mol , along with its hydrogen bond donor and acceptor counts (1 and 2, respectively), align well with the "Rule of Three" often applied to fragment libraries.[3] Its structure presents clear vectors for chemical elaboration, a key feature for the subsequent optimization of fragment hits. This molecule serves as a key intermediate in the synthesis of Benzydamine, an anti-inflammatory drug, highlighting the biological relevance of its core structure.[3][4]

Hypothetical Case Study: Targeting Protein Kinase X (PKX)

For the purpose of these application notes, we will consider a hypothetical screening campaign of this compound against Protein Kinase X (PKX), a representative enzyme in a signaling pathway implicated in cancer. The indazole scaffold has been successfully employed in the development of kinase inhibitors, such as AXL kinase inhibitors, making this a plausible application.[5]

PKX Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway involving PKX, which, upon activation, leads to cell proliferation. Inhibition of PKX is therefore a therapeutic goal.

PKX_Signaling_Pathway Hypothetical PKX Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PKX Protein Kinase X (Target) GFR->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Fragment 1-Benzyl-3-hydroxy- 1H-indazole Fragment->PKX Inhibits

Caption: Hypothetical signaling cascade where this compound inhibits Protein Kinase X.

Experimental Protocols

Detailed methodologies for a fragment-based screening campaign to identify and validate inhibitors of PKX, starting with this compound, are provided below.

FBDD Experimental Workflow

The overall workflow for the FBDD campaign is depicted in the following diagram.

FBDD_Workflow Fragment-Based Drug Discovery Workflow start Start lib_prep Fragment Library Preparation start->lib_prep screening Primary Screening (e.g., SPR) lib_prep->screening hit_id Hit Identification screening->hit_id validation Hit Validation (Orthogonal Assays) hit_id->validation structural Structural Biology (X-ray Crystallography) validation->structural elaboration Fragment Elaboration (Medicinal Chemistry) structural->elaboration lead_opt Lead Optimization elaboration->lead_opt end Preclinical Candidate lead_opt->end

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Preparation
  • Source Compound: Procure this compound (CAS 2215-63-6) from a reliable chemical supplier.[6][7]

  • Quality Control: Verify the identity and purity of the compound using NMR and LC-MS.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Library Plating: Incorporate the stock solution into a larger fragment library, typically in 96- or 384-well plates, at a standard screening concentration.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect the binding of small molecules (fragments) to a target protein immobilized on a sensor chip.[8]

  • Protein Immobilization: Covalently immobilize purified PKX onto a CM5 sensor chip via amine coupling.

  • System Preparation: Equilibrate the SPR instrument (e.g., Biacore) with a suitable running buffer (e.g., HBS-EP+).

  • Fragment Screening: Inject the fragment library, including this compound, over the sensor chip at a concentration range of 100-500 µM.

  • Data Analysis: Monitor for changes in the refractive index, which indicate fragment binding. Fragments showing a significant response are considered primary hits.

Protocol 3: Hit Validation and Affinity Determination
  • Dose-Response Analysis: Re-test the primary hits from the SPR screen over a range of concentrations (e.g., 1 µM to 1 mM) to confirm binding and determine the equilibrium dissociation constant (KD).

  • Orthogonal Assays: Validate the binding using a different biophysical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference) or a thermal shift assay (DSF), to eliminate false positives.[8]

Protocol 4: Structural Biology - X-ray Crystallography

Determining the crystal structure of the target protein in complex with the fragment is crucial for structure-guided drug design.[8]

  • Co-crystallization: Set up crystallization trials with purified PKX in the presence of a high concentration of this compound.

  • Crystal Soaking: Alternatively, soak pre-formed apo-PKX crystals in a solution containing the fragment.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Determination: Solve and refine the crystal structure to visualize the binding mode of the fragment in the active site of PKX.

Protocol 5: Fragment Elaboration and Lead Optimization

Based on the structural information, chemists can design and synthesize new compounds by "growing" or "linking" fragments to improve potency and selectivity.

  • Structure-Based Design: Analyze the co-crystal structure to identify potential vectors for chemical modification that can form additional favorable interactions with the protein.

  • Chemical Synthesis: Synthesize a focused library of analogs based on the this compound scaffold.

  • Iterative Screening: Screen the new analogs for improved binding affinity (lower KD) and inhibitory activity (IC50) in a functional assay (e.g., a kinase activity assay).

  • Lead Optimization: Further refine the most promising compounds to enhance their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Data Presentation

The following table presents hypothetical data from the FBDD campaign, illustrating the progression from the initial fragment hit to a potent lead compound.

Compound IDStructureMethodKD (µM)IC50 (µM)Ligand Efficiency (LE)
Fragment Hit This compoundSPR250>5000.35
Analog 1 (Hypothetical Elaboration 1)SPR501200.38
Analog 2 (Hypothetical Elaboration 2)ITC5150.42
Lead Compound (Optimized Analog)ITC0.050.10.45

Fragment to Lead Evolution

The logical progression from a low-affinity fragment hit to a high-affinity lead compound is a cornerstone of FBDD.

Fragment_Evolution Logical Progression from Fragment to Lead fragment Fragment Hit (this compound) High µM Affinity structure Co-crystal Structure (Binding Mode Analysis) fragment->structure elaboration Structure-Guided Elaboration structure->elaboration Informs Design lead Lead Compound Low nM Affinity Improved Properties elaboration->lead Yields

Caption: The iterative cycle of structure-based design in FBDD.

Conclusion

This compound represents a viable and attractive starting point for fragment-based drug discovery campaigns, particularly for targets where the indazole scaffold has demonstrated utility, such as protein kinases. Its favorable physicochemical properties and clear potential for chemical modification make it a valuable addition to any fragment library. The protocols and workflows outlined in these notes provide a robust framework for researchers to explore the potential of this and similar fragments in their drug discovery efforts.

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-3-hydroxy-1H-indazole at the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-hydroxy-1H-indazole is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] The presence of a hydroxyl group at the 3-position offers a convenient handle for structural modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The indazole scaffold itself is a well-established pharmacophore, with derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.[1][3][4][5] This document provides detailed protocols for the derivatization of the hydroxyl group of this compound to form ethers and esters, along with representative data and reaction workflows.

Chemical Properties of this compound

PropertyValueReference
CAS Number2215-63-6[6]
Molecular FormulaC₁₄H₁₂N₂O[6]
Molecular Weight224.26 g/mol [6]
AppearanceBeige to white solid/powder[6]
Melting Point164-169 °C
SolubilitySlightly soluble in acetonitrile, DMSO, and methanol[6]

Application in Medicinal Chemistry

The derivatization of the hydroxyl group of this compound can significantly impact its physicochemical and pharmacological properties. O-alkylation and O-acylation can modulate lipophilicity, metabolic stability, and receptor binding affinity. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a derivative where the hydroxyl group is functionalized.[1] The synthesis of a library of ether and ester derivatives of this compound can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Experimental Protocols

I. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism and involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkyl halide.

Protocol 1: General Procedure for O-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-benzyl-3-alkoxy-1H-indazole.

Expected Results:

Alkyl HalideProductExpected Yield (%)Expected Physical State
Iodomethane1-Benzyl-3-methoxy-1H-indazole85-95White solid
Bromoethane1-Benzyl-3-ethoxy-1H-indazole80-90Off-white solid
Benzyl bromide1,3-Dibenzyl-1H-indazol-3-oxy75-85Pale yellow solid

Representative Spectroscopic Data for 1-Benzyl-3-methoxy-1H-indazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, 1H), 7.40-7.20 (m, 8H), 5.50 (s, 2H), 4.00 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 142.0, 137.0, 129.0, 128.8, 128.0, 127.8, 127.5, 122.5, 120.0, 110.0, 56.0, 52.5.

  • Mass Spec (ESI+): m/z 239.1 [M+H]⁺.

DOT Diagram for O-Alkylation Workflow

O_Alkylation_Workflow A This compound E Deprotonation (0°C to RT) A->E B Alkyl Halide (R-X) F Nucleophilic Substitution (0°C to RT, 12-24h) B->F C Base (e.g., NaH) C->E D Anhydrous Solvent (e.g., DMF) D->E E->F G Quenching (aq. NH4Cl) F->G H Extraction (EtOAc) G->H I Purification (Chromatography) H->I J 1-Benzyl-3-alkoxy-1H-indazole I->J

Caption: O-Alkylation Workflow Diagram.

II. O-Acylation to Form Esters

Esterification of the hydroxyl group can be readily achieved by reaction with an acid chloride or an acid anhydride in the presence of a base.

Protocol 2: General Procedure for O-Acylation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Triethylamine (Et₃N) or Pyridine (as base and/or solvent)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the acylating agent (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-benzyl-1H-indazol-3-yl ester.

Expected Results:

Acylating AgentProductExpected Yield (%)Expected Physical State
Acetyl chloride1-Benzyl-1H-indazol-3-yl acetate90-98White crystalline solid
Benzoyl chloride1-Benzyl-1H-indazol-3-yl benzoate85-95White solid
Acetic anhydride1-Benzyl-1H-indazol-3-yl acetate90-98White crystalline solid

Representative Spectroscopic Data for 1-Benzyl-1H-indazol-3-yl acetate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 1H), 7.50-7.20 (m, 8H), 5.55 (s, 2H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 155.0, 142.5, 136.5, 129.2, 128.9, 128.1, 127.9, 127.6, 123.0, 120.5, 110.5, 52.8, 21.0.

  • Mass Spec (ESI+): m/z 267.1 [M+H]⁺.

DOT Diagram for O-Acylation Workflow

O_Acylation_Workflow A This compound E Acylation (0°C to RT, 4-12h) A->E B Acylating Agent (RCOCl or (RCO)2O) B->E C Base (e.g., Et3N) C->E D Anhydrous Solvent (e.g., DCM) D->E F Aqueous Wash (HCl, NaHCO3) E->F G Drying and Concentration F->G H Purification (Chromatography) G->H I 1-Benzyl-1H-indazol-3-yl ester H->I

Caption: O-Acylation Workflow Diagram.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • Acid chlorides are corrosive and lachrymatory. Handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The derivatization of the hydroxyl group of this compound is a straightforward and effective strategy for generating novel analogues for biological screening. The protocols described herein for O-alkylation and O-acylation provide a solid foundation for the synthesis of diverse libraries of these compounds. The versatility of the indazole scaffold, coupled with the potential for fine-tuning molecular properties through derivatization, makes this an attractive area of research for the development of new therapeutic agents.

References

Application Notes and Protocols: Halogenation of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-hydroxy-1H-indazole is a key intermediate in the synthesis of various biologically active molecules. Its structural modification, particularly through halogenation, offers a pathway to novel derivatives with potentially enhanced pharmacological properties. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole scaffold can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target.

These application notes provide detailed protocols for the halogenation of this compound, a compound that exists in tautomeric equilibrium with 1-benzyl-1,2-dihydro-3H-indazol-3-one. The procedures outlined below are based on established chemical transformations for the conversion of hydroxyl groups on heteroaromatic systems to halogens.

Chemical Structures and Reaction Overview

The halogenation of this compound involves the conversion of the C3-hydroxyl group into a halide. This transformation is typically achieved using standard halogenating agents.

Tautomerism of this compound:

tautomerism cluster_start This compound (Enol form) cluster_end 1-Benzyl-1,2-dihydro-3H-indazol-3-one (Keto form) start_node end_node start_node->end_node Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

General Halogenation Reaction:

halogenation start This compound C₁₄H₁₂N₂O product 3-Halo-1-benzyl-1H-indazole C₁₄H₁₁N₂X start->product Halogenation reagent Halogenating Agent (e.g., POCl₃, PBr₃, SOCl₂) reagent->product

Caption: General scheme for the halogenation of this compound.

Experimental Protocols

The following are detailed protocols for the chlorination and bromination of this compound. These methods are adaptable for various scales of synthesis.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol describes the conversion of this compound to 3-Chloro-1-benzyl-1H-indazole.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene (10 mL per gram of starting material).

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Chloro-1-benzyl-1H-indazole.

Experimental Workflow:

workflow_chlorination start Start: This compound add_reagents Add Toluene and POCl₃ start->add_reagents reflux Reflux at 110°C for 2-4h add_reagents->reflux quench Quench with ice water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product 3-Chloro-1-benzyl-1H-indazole purify->end_product

Caption: Workflow for the chlorination of this compound.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

This protocol details the synthesis of 3-Bromo-1-benzyl-1H-indazole from this compound.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile (15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (1.5-2.0 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess PBr₃.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield 3-Bromo-1-benzyl-1H-indazole.

Experimental Workflow:

workflow_bromination start Start: This compound dissolve Dissolve in Acetonitrile start->dissolve cool Cool to 0°C dissolve->cool add_pbr3 Add PBr₃ dropwise cool->add_pbr3 stir Stir at RT for 12-16h add_pbr3->stir quench Quench with ice/NaHCO₃ stir->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end_product 3-Bromo-1-benzyl-1H-indazole purify->end_product

Caption: Workflow for the bromination of this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the halogenation of this compound. Actual yields may vary depending on the reaction scale and purity of reagents.

ParameterChlorination ProtocolBromination Protocol
Starting Material This compoundThis compound
Halogenating Agent Phosphorus oxychloride (POCl₃)Phosphorus tribromide (PBr₃)
Solvent TolueneAcetonitrile
Stoichiometry (Agent) 3.0 - 5.0 eq1.5 - 2.0 eq
Reaction Temperature 110 °C (Reflux)0 °C to Room Temperature
Reaction Time 2 - 4 hours12 - 16 hours
Product 3-Chloro-1-benzyl-1H-indazole3-Bromo-1-benzyl-1H-indazole
Typical Yield 70 - 85%65 - 80%
Purification Column ChromatographyRecrystallization/Column Chromatography

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride and phosphorus tribromide are corrosive and react violently with water. Handle with extreme care.

  • Quenching procedures should be performed slowly and cautiously to control any exothermic reactions.

Conclusion

The protocols provided herein offer robust and reproducible methods for the synthesis of 3-halo-1-benzyl-1H-indazoles, which are valuable building blocks in medicinal chemistry and drug discovery. Researchers can utilize these procedures to generate a library of halogenated indazole derivatives for further investigation. The choice of halogenating agent and reaction conditions can be optimized to suit specific laboratory capabilities and desired outcomes.

Application Note: A Robust HPLC-UV Method for the Quantification of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-hydroxy-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] As with any active pharmaceutical ingredient (API) or drug intermediate, a reliable and robust analytical method is crucial for ensuring its identity, purity, and stability during research, development, and quality control processes.

This application note details a selective and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for routine quality control, stability studies, and purity assessments. The protocol has been developed based on the physicochemical properties of the analyte and established chromatographic principles for aromatic and heterocyclic compounds.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 97%)[5][6]

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

  • Mobile Phase Additive:

    • Phosphoric acid (H₃PO₄), analytical grade[7]

    • Alternative for MS-compatibility: Formic acid (HCOOH), LC-MS grade[7]

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Mode Isocratic Elution[8]
Composition 60% Acetonitrile : 40% (0.1% H₃PO₄ in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Note: The selection of a C18 column is based on its wide applicability for retaining and separating hydrophobic, aromatic compounds.[2][3][4] The mobile phase composition was chosen to ensure adequate retention and sharp peak shape. The UV detection wavelength of 254 nm is commonly effective for aromatic compounds.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (50:50 ACN/Water). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is suitable for its intended purpose.[9][10][11][12][13] Key validation parameters are summarized below.

Data Summary Table

The following table presents typical performance characteristics expected from this HPLC method.

Validation ParameterAcceptance CriteriaExpected Result
System Suitability
    Tailing Factor (T)T ≤ 2.0~1.1
    Theoretical Plates (N)N > 2000> 5000
    RSD of Peak Area≤ 2.0% (for n=6 injections)< 1.0%
Linearity
    Range1 - 100 µg/mL1 - 100 µg/mL
    Correlation Coefficient (r²)r² ≥ 0.9990.9995
Precision
    Repeatability (RSD%)≤ 2.0%< 1.5%
    Intermediate Precision (RSD%)≤ 2.0%< 1.8%
Accuracy
    Recovery (%)98.0% - 102.0%99.5% - 101.5%
Limits
    Limit of Detection (LOD)S/N Ratio ≥ 3~0.3 µg/mL
    Limit of Quantitation (LOQ)S/N Ratio ≥ 10~1.0 µg/mL
Specificity No interference at the retention time of the analytePeak is pure and spectrally homogenous

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure, from sample and standard preparation to final data analysis and reporting.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_std 1. Prepare Standard Stock Solution prep_work 2. Create Working Standards (Calibration Curve) prep_std->prep_work hplc_setup 4. HPLC System Setup (Column, Mobile Phase, Flow) prep_sample 3. Prepare Sample Solution & Filter prep_sample->hplc_setup sys_suit 5. System Suitability Test (Inject Standard n=6) hplc_setup->sys_suit calibration 6. Inject Calibration Standards & Generate Curve sys_suit->calibration If Pass sample_analysis 7. Inject Sample(s) calibration->sample_analysis integrate 8. Integrate Chromatograms (Peak Area, RT) sample_analysis->integrate quantify 9. Quantify Analyte (Using Calibration Curve) integrate->quantify report 10. Generate Final Report (Purity, Assay) quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward, robust, and reliable approach for the quantitative determination of this compound.[7] The method demonstrates excellent specificity, linearity, precision, and accuracy, making it highly suitable for implementation in quality control laboratories within the pharmaceutical industry. Its isocratic nature ensures simplicity and rapid analysis times, enhancing laboratory throughput.[8]

References

Application Note: High-Purity Purification of 1-Benzyl-3-hydroxy-1H-indazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 1-Benzyl-3-hydroxy-1H-indazole by recrystallization. Effective purification of this compound is critical, particularly as it is a known impurity in the synthesis of active pharmaceutical ingredients such as Benzydamine Hydrochloride[1]. The presented methodology focuses on the use of mixed solvent systems, a technique shown to be highly effective for achieving high purity (>99%) of substituted indazole derivatives[2]. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to guide researchers in obtaining high-purity this compound suitable for research and drug development applications.

Introduction

This compound is a substituted indazole that serves as a key intermediate in organic synthesis. The purity of such intermediates is paramount to ensure the quality, efficacy, and safety of the final pharmaceutical products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. For indazole derivatives, mixed solvent systems have been demonstrated to be particularly effective in achieving high levels of purity[2]. This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for handling the compound and for informing the purification strategy.

PropertyValueReference
CAS Number 2215-63-6[3][4]
Molecular Formula C₁₄H₁₂N₂O[3]
Molecular Weight 224.26 g/mol [3]
Appearance Beige powder[3]
Melting Point 164-169 °C[3][5]
Solubility (Qualitative) Slightly soluble in Acetonitrile, DMSO, Methanol[3][6]

Experimental Protocol

The following protocol details the steps for the purification of this compound by recrystallization using a mixed solvent system. The procedure is divided into two main stages: solvent system screening and the full-scale recrystallization process.

Solvent System Screening

The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal mixed solvent system consists of a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which the compound is insoluble. The Chinese patent CN101948433A suggests that mixtures of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water are effective for purifying substituted indazoles[2].

Table 2: Potential Solvents for Screening

"Good" Solvents (Water-miscible)"Poor" Solvent
AcetoneWater
EthanolWater
MethanolWater
AcetonitrileWater
Tetrahydrofuran (THF)Water

Screening Procedure:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a "good" solvent from Table 2 dropwise while heating and agitating until the solid completely dissolves. Note the approximate volume of solvent used.

  • To the hot solution, add the "poor" solvent (water) dropwise until persistent turbidity is observed.

  • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution at an elevated temperature.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for approximately 30 minutes.

  • Observe the formation of crystals. The solvent system that yields a significant amount of crystalline precipitate upon cooling is a good candidate for the full-scale recrystallization. The preferred volume ratio of the "good" solvent to water is often in the range of 3:1 to 2:5[2].

Recrystallization Protocol

Based on the results of the solvent screening, select the optimal mixed solvent system for the purification. The following is a general procedure that can be adapted based on the chosen solvents.

Materials and Equipment:

  • Crude this compound

  • Selected "good" solvent (e.g., Ethanol)

  • Selected "poor" solvent (e.g., Water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) while stirring and heating to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of "Poor" Solvent: To the hot, clear solution, add the "poor" solvent (e.g., water) dropwise with continuous swirling until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent to redissolve the initial precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques (e.g., HPLC, NMR). A sharp melting point close to the literature value is indicative of high purity.

Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation & Analysis crude_product Crude 1-Benzyl-3-hydroxy- 1H-indazole solvent_screening Solvent System Screening dissolution Dissolution in Hot 'Good' Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration add_poor_solvent Add 'Poor' Solvent to Turbidity hot_filtration->add_poor_solvent clarification Clarification with 'Good' Solvent add_poor_solvent->clarification cooling Slow Cooling & Crystallization clarification->cooling ice_bath Ice Bath Cooling cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent Mixture filtration->washing drying Drying under Vacuum washing->drying analysis Purity & Yield Analysis drying->analysis

Caption: Workflow for the purification of this compound.

Expected Results

Following this protocol, a significant increase in the purity of this compound is expected. The final product should be a crystalline solid with a sharp melting point within the range of 164-169 °C. For substituted indazole isomers, purities exceeding 99% have been achieved using mixed solvent recrystallization[2]. The yield will be dependent on the initial purity of the crude material and the specific solvent system chosen.

Table 3: Expected Outcome of Purification

ParameterBefore PurificationAfter Purification
Purity Variable (e.g., <95%)>99%
Appearance Beige powderOff-white to white crystalline solid
Melting Point Range BroadNarrow and sharp (e.g., 166-168 °C)

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent system in which the compound's melting point is lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil and allow it to cool more slowly. Adding slightly more of the "good" solvent may also help.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is too dilute or supersaturation has not been achieved. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If necessary, some of the solvent can be evaporated to concentrate the solution.

  • Low Recovery: A low yield may result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and wash the final crystals with a minimal amount of cold solvent.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable method for the purification of this compound. By employing a systematic solvent screening process and a carefully controlled recrystallization procedure with a mixed solvent system, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical research and development.

References

Application Notes and Protocols for 1-Benzyl-3-hydroxy-1H-indazole as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-3-hydroxy-1H-indazole, with the CAS Number 2215-63-6, is a crucial reference standard in the pharmaceutical industry. It is primarily recognized as a significant impurity of Benzydamine Hydrochloride, a widely used non-steroidal anti-inflammatory drug.[1] The British Pharmacopoeia (BP) lists this compound as Benzydamine Hydrochloride Impurity C.[2][3][4] As a certified reference standard, it plays a vital role in the quality control of Benzydamine Hydrochloride formulations by enabling the accurate identification and quantification of this impurity, ensuring the safety and efficacy of the final drug product.[2][3][4][5][6]

These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of pharmaceutical products, focusing on high-performance liquid chromatography (HPLC) methods.

Physicochemical Properties of this compound

PropertyValue
Synonyms 1-benzyl-1H-indazol-3-ol, Benzydamine Impurity C
CAS Number 2215-63-6
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Appearance Beige to white or light orange powder/crystal
Melting Point 165-169 °C[7][8]
Storage 2-8°C[7]

Experimental Protocols

Two validated HPLC methods are presented for the determination of this compound in pharmaceutical formulations.

Method 1: Reversed-Phase HPLC with Alkaline Mobile Phase

This method is suitable for the simultaneous determination of benzydamine hydrochloride and five of its impurities, including this compound.[2][7]

Chromatographic Conditions
ParameterCondition
Column Gemini C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Methanol : 10 mM Ammonium Carbonate Buffer (pH 10.5) (37.5 : 37.5 : 25, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 218 nm
Internal Standard Famotidine
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the pharmaceutical formulation in the mobile phase to achieve a suitable concentration of the active pharmaceutical ingredient (API).

  • Internal Standard Solution: Prepare a solution of Famotidine in the mobile phase at a constant concentration.

Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound and the internal standard.

  • Calculate the amount of this compound in the sample by comparing the peak area ratios to the standard.

Method Validation Summary
Validation ParameterResult
Linearity Correlation coefficient > 0.99
Accuracy (Recovery) 98.25% to 102.8%[2][7]
Precision (RSD) < 2.2% (intra- and inter-day)[2][7]

Method 2: Reversed-Phase HPLC with Acidic Mobile Phase

This method is designed for the determination of related substances of benzydamine hydrochloride, including this compound (Impurity C), in oral spray formulations.[3]

Chromatographic Conditions
ParameterCondition
Column Grace Alltima C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous solution containing 3.0 g/L sodium perchlorate and 1.0 mL/L triethylamine, adjusted to pH 3.0 with perchloric acid, and acetonitrile (50:50, v/v).[3]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 320 nm
Preparation of Solutions
  • Reference Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration corresponding to the impurity limit.

  • Test Solution: Dilute the pharmaceutical formulation with the mobile phase to a specified concentration of the API.

Procedure
  • Set up the HPLC system and allow it to equilibrate with the mobile phase.

  • Inject the reference and test solutions into the system.

  • Monitor the separation at the specified wavelength.

  • Identify and quantify the this compound peak in the test solution by comparing its retention time and peak area to that of the reference solution.

Method Validation Summary
Validation ParameterResult
Linearity Range 0.05% - 1.2% of the nominal API concentration[3][9]
Resolution Resolution between Impurity C and Benzydamine HCl is ≥ 1.5 (typically ~3.48)[3]
Limit of Quantification (LOQ) 0.030% relative to the API concentration[3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of pharmaceutical impurities using a reference standard.

impurity_analysis_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification cluster_report Reporting prep_ref Weigh Reference Standard (this compound) dissolve_ref Dissolve in Diluent prep_ref->dissolve_ref prep_sample Prepare Pharmaceutical Sample Solution dissolve_sample Dissolve/Dilute Sample prep_sample->dissolve_sample inject_std Inject Standard Solution dissolve_ref->inject_std inject_sample Inject Sample Solution dissolve_sample->inject_sample hplc_system Equilibrate HPLC System hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data identify_peak Identify Impurity Peak (by Retention Time) acquire_data->identify_peak quantify Quantify Impurity (by Peak Area) identify_peak->quantify report Generate Analysis Report quantify->report

Caption: Workflow for Impurity Analysis using a Reference Standard.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-3-hydroxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main synthetic pathways for the synthesis of this compound:

  • Reduction of 1-Benzyl-1H-indazol-3-carboxylic acid: This method involves the reduction of the corresponding carboxylic acid. However, it can be challenging due to high dilution factors and potential difficulties in the subsequent purification steps.[1]

  • Benzylation of 3-Hydroxy-1H-indazole: This route involves the direct benzylation of the 3-hydroxy-1H-indazole core. A key challenge with this method is controlling the regioselectivity to favor the desired N1-benzylated product over the N2-isomer.

  • From 1-Benzyl-3-halogeno-1H-indazole: This approach begins with a halogenated indazole, which is then converted to the final product. A notable example involves the use of 1-benzyl-3-bromo-1H-indazole as a starting material.[2][3]

Q2: What are the most common side products encountered during the synthesis of this compound?

A2: The formation of the undesired 2-benzyl-2H-indazol-3-one isomer is a common issue, particularly in the direct benzylation of 3-hydroxy-1H-indazole. Other potential impurities can include unreacted starting materials and byproducts from side reactions, the specifics of which depend on the chosen synthetic route. Inadequate control of reaction conditions, such as temperature and the choice of base, can contribute to the formation of these impurities.

Q3: How can I improve the regioselectivity of the N-benzylation of 3-hydroxy-1H-indazole?

A3: Achieving high regioselectivity for N1-benzylation is crucial for maximizing the yield of the desired product. The choice of base and solvent system plays a significant role. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-substituted product in similar indazole alkylations. The reaction temperature should also be carefully controlled, as higher temperatures can sometimes lead to a decrease in selectivity.

Q4: Are there any known issues with the availability of starting materials?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and offers potential solutions.

Issue 1: Low Yield in the Synthesis from 1-Benzyl-3-bromo-1H-indazole
Potential Cause Troubleshooting/Optimization Strategy
Incomplete formation of the Grignard or organolithium reagent.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The magnesium turnings (for Grignard formation) should be activated if necessary.
Inefficient reaction with formaldehyde.Gaseous formaldehyde, generated by heating paraformaldehyde, is often used. Ensure a steady and sufficient flow of formaldehyde gas into the reaction mixture. The reaction temperature should be kept low (e.g., below 0°C) during the addition of formaldehyde to minimize side reactions.
Difficulties in purification.The crude product can be purified by silica gel chromatography. Subsequent recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethyl acetate, can further enhance purity.
Issue 2: Poor Regioselectivity in the Benzylation of 3-Hydroxy-1H-indazole
Potential Cause Troubleshooting/Optimization Strategy
Inappropriate choice of base.The basicity and nature of the base can significantly influence the N1/N2 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for deprotonating the indazole nitrogen, favoring N1-alkylation.
Unsuitable solvent.Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The choice of solvent can affect the solubility of the indazole salt and the reactivity of the benzylating agent.
Reaction temperature is too high.Higher temperatures can lead to decreased regioselectivity. It is advisable to perform the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor the progress closely.

Data Presentation

Comparison of Synthetic Routes for this compound
Synthetic RouteStarting MaterialsKey ReagentsReported YieldAdvantagesDisadvantages
From 1-Benzyl-3-bromo-1H-indazole1-Benzyl-3-bromo-1H-indazoleIsopropylmagnesium chloride, Gaseous formaldehyde82%[3]Good yield, readily available precursor.Requires handling of Grignard reagents and gaseous formaldehyde.
Benzylation of 3-Hydroxy-1H-indazole3-Hydroxy-1H-indazole, Benzyl bromide/chlorideSodium hydride, THFVariableDirect route.Potential for low regioselectivity leading to isomer formation.
Reduction of Carboxylic Acid1-Benzyl-1H-indazol-3-carboxylic acidReducing agents (e.g., LiAlH4)Not specifiedDirect conversion of the carboxylic acid.Expensive and not readily available starting material, high dilution may be required.[1][2]
Yield of Precursor Synthesis: 1-Benzyl-3-bromoindazole
Starting MaterialsKey ReagentsSolventYieldReference
3-bromo-1H-indazole, Benzyl bromidePotassium t-butoxideToluene50%[3]

Experimental Protocols

Synthesis of this compound from 1-Benzyl-3-bromo-1H-indazole

This protocol is based on the procedure described in patent EP2462119A1.[3]

  • Preparation of the Grignard Reagent: In a thoroughly dried flask under a nitrogen atmosphere, a solution of isopropylmagnesium chloride in THF is prepared.

  • Halogen-Magnesium Exchange: The solution is cooled to approximately -10°C. A solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF is added dropwise over about one hour while maintaining the temperature. The mixture is stirred for at least 6 hours, resulting in a yellow suspension.

  • Reaction with Formaldehyde: Gaseous formaldehyde, generated by heating a suspension of paraformaldehyde in xylene at around 115°C, is passed over the reaction mixture for approximately two hours at a temperature below 0°C.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, yielding this compound as a white solid. The reported yield for this final product is 82.0%.[3]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start 1-Benzyl-3-bromo-1H-indazole reagent 1. Isopropylmagnesium chloride in THF 2. Gaseous Formaldehyde start->reagent Halogen-Magnesium Exchange & Hydroxymethylation product This compound reagent->product Work-up & Purification

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound cause1 Incomplete Grignard Formation start->cause1 cause2 Inefficient Formaldehyde Reaction start->cause2 cause3 Poor Regioselectivity (Benzylation Route) start->cause3 solution1 Ensure anhydrous conditions Activate magnesium cause1->solution1 Solution solution2 Ensure steady gas flow Maintain low temperature cause2->solution2 Solution solution3 Use NaH in THF Control reaction temperature cause3->solution3 Solution

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Synthesis of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-hydroxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products are the regioisomeric N-alkylation product, 2-Benzyl-3-hydroxy-1H-indazole, and the O-alkylation product, 1-Benzyl-3-benzyloxy-1H-indazole. Additionally, unreacted starting materials and other process-related impurities may be present.

Q2: How can I distinguish between the desired this compound and the isomeric side product, 2-Benzyl-3-hydroxy-1H-indazole?

A2: These isomers can be differentiated using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help in the unambiguous structural assignment.[1] High-Performance Liquid Chromatography (HPLC) can also be used for separation and quantification.[2]

Q3: What is the significance of this compound in pharmaceutical development?

A3: this compound is a key intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID).[3][4] The purity of this intermediate is crucial for the quality and efficacy of the final active pharmaceutical ingredient (API).

Q4: Are there any known degradation pathways for this compound?

A4: As an intermediate in Benzydamine synthesis, it can be susceptible to degradation under certain conditions. Known degradation pathways for related compounds include hydrolysis and oxidation.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired 1-Benzyl Isomer and Formation of the 2-Benzyl Isomer

Cause: The N-alkylation of the 1H-indazole scaffold can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and temperature.[5][6][7]

Suggested Solutions:

  • Optimize the Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the desired N1-isomer.[1][5] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can lead to significant amounts of the N2-isomer.[1]

  • Temperature Control: Running the reaction at elevated temperatures might favor the thermodynamically more stable N1-isomer through equilibration.[8]

  • Purification: If a mixture of isomers is formed, they can be separated by column chromatography or by recrystallization from a suitable solvent system, such as a mixture of acetone and water.[9] A patent for Benzydamine purification suggests that isomeric impurities can be left behind by dissolving the product in n-hexane.[10]

Quantitative Data on Regioselectivity of N-Alkylation of Substituted Indazoles:

BaseSolventAlkylating AgentN1:N2 RatioReference
NaHTHFAlkyl bromide>99:1[5]
Cs2CO3DMFAlkyl bromide1.9:1[5]
K2CO3MeCNAlkyl bromide2.8:1[5]
K2CO3DMFBenzyl bromide~1:1[1]
Issue 2: Formation of the O-Alkylated Side Product

Cause: The hydroxyl group at the 3-position of the indazole ring is also nucleophilic and can react with the benzylating agent to form the O-benzylated ether, 1-Benzyl-3-benzyloxy-1H-indazole.

Suggested Solutions:

  • Use of a Protecting Group: Although not explicitly detailed in the search results for this specific synthesis, a common strategy to prevent O-alkylation is to protect the hydroxyl group before the N-alkylation step. This would involve an additional protection and deprotection sequence.

  • Control of Reaction Conditions: The reactivity of the hydroxyl group can be influenced by the choice of base and reaction temperature. Using a base that selectively deprotonates the nitrogen over the oxygen, or running the reaction at a lower temperature, may help to minimize O-alkylation.

  • Stoichiometry of the Alkylating Agent: Using a controlled amount of the benzylating agent (e.g., 1.0 to 1.1 equivalents) can help to reduce the extent of side reactions, including O-alkylation.

Issue 3: Presence of Process-Related Impurities

Cause: During the synthesis, various other impurities can be introduced from starting materials or formed through side reactions. In the context of Benzydamine synthesis, impurities such as "Benzydamine impurity B" (5-Benzyl Benzydamine) have been identified.[11]

Suggested Solutions:

  • Purity of Starting Materials: Ensure the use of high-purity starting materials to minimize the introduction of impurities.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to ensure complete conversion of starting materials and to detect the formation of any significant impurities.

  • Purification of the Final Product: Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation to remove process-related impurities. For instance, the purification of Benzydamine has been achieved through steam distillation.[10]

Experimental Protocols

Key Experiment: N-Benzylation of 3-Hydroxy-1H-indazole

This protocol is a general representation based on literature for N-alkylation of indazoles and aims to maximize the yield of the desired N1-isomer.

Materials:

  • 3-Hydroxy-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-Hydroxy-1H-indazole (1.0 equivalent) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the reaction mixture to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to separate the N1 and N2 isomers.

Visualizations

Diagram 1: Synthesis Pathway and Major Side Products

Synthesis_Pathway reagents1 Benzyl Bromide, Base, Solvent main_product This compound (Desired Product) reagents1->main_product N1-Alkylation side_product1 2-Benzyl-3-hydroxy-1H-indazole (N2-Isomer) reagents1->side_product1 N2-Alkylation reagents2 Benzyl Bromide side_product2 1-Benzyl-3-benzyloxy-1H-indazole (O-Alkylated) reagents2->side_product2 O-Alkylation start 3-Hydroxy-1H-indazole start->reagents1 main_product->reagents2

Caption: Reaction scheme showing the formation of the desired product and major side products.

Diagram 2: Troubleshooting Workflow for Low Yield of Desired Isomer

Troubleshooting_Workflow start Low yield of This compound check_isomers Analyze crude product for N1/N2 isomer ratio (HPLC, NMR) start->check_isomers high_n2 High proportion of 2-Benzyl isomer detected check_isomers->high_n2 optimize_conditions Modify reaction conditions: - Use NaH in THF - Adjust temperature high_n2->optimize_conditions Yes other_issues Isomer ratio is good, but overall yield is low high_n2->other_issues No purify Separate isomers by chromatography or recrystallization optimize_conditions->purify re_evaluate Re-evaluate yield of purified N1-isomer purify->re_evaluate yield_ok Yield satisfactory re_evaluate->yield_ok check_other Investigate other issues: - Incomplete reaction - Degradation - O-alkylation other_issues->check_other

Caption: A logical workflow to diagnose and resolve low yields of the target isomer.

References

Technical Support Center: 1-Benzyl-3-hydroxy-1H-indazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-3-hydroxy-1H-indazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

  • Possible Cause: Suboptimal Precipitation/Crystallization Conditions.

    • Troubleshooting Steps:

      • Ensure the crude product is fully dissolved in the hot solvent before cooling.

      • Experiment with different anti-solvents to induce precipitation. n-hexane has been shown to be effective.[1][2]

      • Control the cooling rate. Slow cooling often leads to the formation of purer crystals and higher recovery.

      • If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Possible Cause: Incomplete Elution from Chromatography Column.

    • Troubleshooting Steps:

      • Optimize the mobile phase composition. A gradient elution may be necessary to ensure all the product is eluted from the column.

      • Consider using a different stationary phase if strong adsorption to silica gel is suspected.

Issue 2: Presence of Impurities in the Final Product

  • Possible Cause: Co-elution with Structurally Similar Impurities.

    • Diagnosis: Analyze the product by High-Performance Liquid Chromatography (HPLC) to assess purity.[3][4] this compound is a known impurity of Benzydamine, suggesting that starting materials or by-products from Benzydamine synthesis could be present.[5][6]

    • Solution:

      • Employ a more efficient chromatography method. Reverse-phase HPLC can be a suitable technique for both analysis and purification.[3]

      • Optimize the mobile phase for better separation. A typical mobile phase for reverse-phase HPLC consists of acetonitrile, water, and an acid like phosphoric or formic acid.[3]

  • Possible Cause: Degradation of the Product During Purification.

    • Troubleshooting Steps:

      • Avoid prolonged exposure to harsh acidic or basic conditions.

      • If heating is required for dissolution, use the lowest effective temperature and minimize the heating time.

Issue 3: Product is a Discolored (Beige/Brownish) Solid

  • Possible Cause: Presence of Oxidation Byproducts or Residual Impurities.

    • Troubleshooting Steps:

      • Attempt recrystallization of the material to remove colored impurities.

      • If discoloration persists, consider a charcoal treatment during the recrystallization process to adsorb colored impurities.

      • Ensure all purification steps are conducted with high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurities are likely unreacted starting materials from the synthesis, such as 1H-indazol-3-ol and benzyl chloride or benzyl bromide.[7] Additionally, by-products from the benzylation reaction or subsequent work-up steps may be present. As it is an impurity of Benzydamine, other related substances from that synthesis could also be present.[5][6]

Q2: What is the recommended method for purifying this compound?

A2: A combination of chromatography and crystallization is often effective. Silica gel column chromatography can be used for initial purification, followed by precipitation or recrystallization from a suitable solvent system (e.g., toluene and n-hexane) to obtain a high-purity solid.[1][2] Reverse-phase HPLC is also a viable method for achieving high purity.[3]

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: Key properties are summarized in the table below. Its limited solubility in common organic solvents at room temperature is a crucial factor for crystallization-based purification.

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O
Molecular Weight224.26 g/mol [5][8]
AppearanceBeige powder[7]
Melting Point164-169 °C[7][8][9]
SolubilitySlightly soluble in Acetonitrile, DMSO, and Methanol.[7]
Storage TemperatureRefrigerator (2-8°C)[4][7]

Q4: What analytical techniques are suitable for monitoring the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a highly effective method for assessing purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography and Precipitation

  • Dissolution: Dissolve the crude this compound in a suitable solvent such as toluene.

  • Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar eluent.

    • Load the dissolved sample onto the column.

    • Elute the column with a suitable solvent system. The polarity of the eluent may need to be gradually increased to ensure the elution of the product.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain an oily residue.[1]

  • Precipitation:

    • Dissolve the residue in a minimal amount of a solvent in which the product is soluble (e.g., toluene).

    • Add a non-polar solvent in which the product is insoluble (e.g., n-hexane) to induce precipitation.[1][2]

  • Isolation and Drying:

    • Filter the precipitated solid.

    • Wash the solid with the non-polar solvent (n-hexane).

    • Dry the purified solid under vacuum.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude 1-Benzyl-3-hydroxy- 1H-indazole dissolution Dissolve in Toluene crude_product->dissolution chromatography Silica Gel Column Chromatography dissolution->chromatography fraction_collection Collect & Analyze Fractions (TLC) chromatography->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling concentration Concentrate Under Reduced Pressure pooling->concentration precipitation Precipitate with n-Hexane concentration->precipitation filtration Filter Solid precipitation->filtration washing Wash with n-Hexane filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure 1-Benzyl-3-hydroxy- 1H-indazole drying->pure_product

Caption: Purification workflow for this compound.

References

minimizing impurity formation in 1-Benzyl-3-hydroxy-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 1-Benzyl-3-hydroxy-1H-indazole, a key intermediate in the manufacturing of various active pharmaceutical ingredients.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic methods are documented. A primary route involves the benzylation of an indazole derivative, such as 1H-indazol-3-ol.[3][4] Another common pathway is the reduction of 1-benzyl-1H-indazol-3-carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[3][5] Additionally, synthesis can be achieved starting from anthranilic acid or 1-benzylisatin.[4]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Suboptimal Reagents: The purity of starting materials, such as 1H-indazol-3-ol or benzyl chloride, is crucial.[4] Ensure reagents are of high purity and solvents are anhydrous, where required.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants and base. An insufficient amount of base can lead to incomplete deprotonation of the indazole, hindering the subsequent benzylation.

  • Side Reactions: The formation of impurities, such as the N2-benzylated isomer or dibenzylated products, will consume reagents and reduce the yield of the desired product.

Q3: I'm observing an impurity with the same mass as my product. What is it and how can I minimize it?

A3: This is likely the undesired N2-benzylated isomer, 2-benzyl-3-hydroxy-1H-indazole. The benzylation of 3-hydroxy-1H-indazole can occur at either the N1 or N2 position. To favor the formation of the thermodynamically more stable N1 isomer (your desired product), consider the following strategies:

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF generally favors N1 alkylation.

  • Temperature Control: Running the reaction at a controlled, lower temperature can enhance regioselectivity towards the N1 position.

Q4: My final product is a beige or off-white powder instead of white. How do I remove colored impurities?

A4: The beige appearance suggests the presence of minor impurities.[4] Purification is necessary to obtain a high-purity white product.

  • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system, such as ethyl acetate/hexane or methanol/water, should be used. Experiment with different solvent ratios to achieve optimal crystal formation and purity.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Multiple Spots on TLC Plate Formation of N2-isomer, dibenzylated product, or unreacted starting material.Optimize reaction conditions (base, solvent, temperature) to improve selectivity. Ensure complete reaction by extending the reaction time. Purify the crude product using column chromatography.
Product is an Oil, Fails to Solidify Presence of residual solvent or significant impurities preventing crystallization.Ensure all solvent is removed under high vacuum. Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Low Melting Point of Final Product The product is impure. The reported melting point is in the range of 164-169 °C.[4]Recrystallize the product from an appropriate solvent system until a sharp melting point in the expected range is achieved.
Difficulty in Separating Product from Starting Material Similar polarity between the starting material (e.g., 1H-indazol-3-ol) and the product.Use a gradient elution system in column chromatography, starting with a less polar solvent and gradually increasing polarity. This can improve the separation.

Experimental Workflow & Impurity Formation

The following diagrams illustrate the general synthetic workflow and the potential pathways for impurity formation.

SynthesisWorkflow SM Starting Materials (e.g., 1H-Indazol-3-ol, Benzyl Chloride, Base) Reaction Reaction (Solvent, Temp Control) SM->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure 1-Benzyl-3-hydroxy- 1H-indazole Purification->Final ImpurityFormation Indazolol 1H-Indazol-3-ol (Starting Material) Anion Indazolate Anion Indazolol->Anion + Base N1_Product Desired Product (this compound) Anion->N1_Product + Benzyl Halide (N1 Attack) N2_Impurity N2-Isomer Impurity (2-Benzyl-3-hydroxy-1H-indazole) Anion->N2_Impurity + Benzyl Halide (N2 Attack) Dibenzyl_Impurity Dibenzylated Impurity N1_Product->Dibenzyl_Impurity + Benzyl Halide (O-Alkylation)

References

optimization of reaction parameters for 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the synthesis of 1-Benzyl-3-hydroxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method involves the N-benzylation of 1H-indazol-3-ol (also known as indazolone). This precursor can be synthesized from anthranilic acid. The key steps are the formation of the indazole ring system followed by the regioselective addition of a benzyl group to the N1 position.

Q2: Why is regioselectivity a major challenge during the N-benzylation of 1H-indazol-3-ol?

A2: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. This often leads to a mixture of N1- and N2-benzylated products. The desired product for this synthesis is the N1-benzyl isomer. Achieving high regioselectivity is crucial for maximizing the yield of the target compound and simplifying purification.[1][2] The ratio of N1 to N2 products is highly dependent on reaction conditions such as the choice of base, solvent, and temperature.[1][2]

Q3: How can I improve the N1-regioselectivity of the benzylation reaction?

A3: To favor the formation of the thermodynamically more stable N1-isomer, using a strong, non-nucleophilic base in a non-polar, aprotic solvent is recommended. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective in achieving N1 selectivity for the alkylation of indazoles.[1][2][3][4]

Q4: What are the key parameters to control during the synthesis?

A4: The critical parameters to monitor and optimize are:

  • Choice of Base and Solvent: As mentioned, these significantly impact N1/N2 selectivity.

  • Temperature: Temperature can affect the reaction rate and selectivity. Lower temperatures during deprotonation are often preferred to minimize side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion and to avoid the formation of degradation products.

  • Purity of Reagents and Solvents: Using anhydrous solvents and high-purity reagents is essential, especially when using water-sensitive reagents like sodium hydride.

Q5: What are common impurities, and how can they be removed?

A5: Common impurities include the undesired N2-benzyl-3-hydroxy-1H-indazole isomer, unreacted 1H-indazol-3-ol, and benzyl bromide/chloride. Purification is typically achieved by flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting materials or solvents.1. Use fresh, properly stored NaH. Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature.3. Use anhydrous solvents and purified starting materials.
Formation of a mixture of N1 and N2 isomers 1. Suboptimal choice of base and/or solvent.2. Reaction conditions favoring the kinetic N2 product.1. For N1 selectivity, use NaH in THF.[1][2][3][4] For N2 selectivity, consider Mitsunobu conditions or the use of specific catalysts like triflic acid.[2][5]2. Ensure conditions allow for thermodynamic equilibration to favor the N1 isomer.
Presence of unreacted starting material (1H-indazol-3-ol) 1. Insufficient amount of base or benzylating agent.2. Incomplete deprotonation of the starting material.1. Use a slight excess of the base (e.g., 1.2 equivalents of NaH) and the benzylating agent (e.g., 1.1-1.5 equivalents).[3]2. Allow sufficient time for the deprotonation step before adding the benzylating agent.
Formation of multiple unidentified side products 1. Reaction temperature is too high.2. Presence of oxygen or water in the reaction mixture.3. The benzylating agent is degrading.1. Maintain the recommended reaction temperature. Use an ice bath during exothermic additions.2. Ensure the reaction is carried out under a dry, inert atmosphere.3. Use a fresh bottle of benzyl bromide or chloride.
Difficulty in purifying the product 1. The N1 and N2 isomers are co-eluting during chromatography.2. The product is not crystallizing.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization.

Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation

EntryBaseSolventTemperature (°C)Time (h)N1:N2 Ratio
1Cs₂CO₃DMF20241.6:1
2Cs₂CO₃THF20241.2:1
3K₂CO₃DMF20241.9:1
4NaHDMF20242.3:1
5NaHTHF2024>99:1
6KHMDSTHF202411.5:1
7KOtBuTHF202415.7:1

This table is adapted from data presented by Keating et al. and illustrates the trend for N-alkylation of a model indazole substrate. The high N1 selectivity with NaH in THF is a key finding applicable to the synthesis of this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazol-3-ol from Anthranilic Acid
  • Diazotization: Dissolve anthranilic acid in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction and Cyclization: To the cold diazonium salt solution, add a solution of sodium sulfite in water.

  • Slowly heat the mixture to 80-90 °C and maintain for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Work-up and Purification: Filter the precipitate, wash with cold water, and dry. The crude 1H-indazol-3-ol can be purified by recrystallization.

Protocol 2: N1-Selective Benzylation of 1H-Indazol-3-ol
  • Preparation: To a solution of 1H-indazol-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[3]

  • Alkylation: Add benzyl bromide or benzyl chloride (1.1-1.5 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 1H-Indazol-3-ol deprotonation Deprotonation (NaH, THF, 0°C to RT) start->deprotonation alkylation N-Benzylation (Benzyl Bromide, RT) deprotonation->alkylation quench Quenching (Water/NH4Cl) alkylation->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification product Product: 1-Benzyl-3-hydroxy- 1H-indazole purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_isomers Check for N1/N2 Isomers (NMR, LC-MS) start->check_isomers optimize_base_solvent Optimize Base/Solvent (e.g., NaH in THF for N1) check_isomers->optimize_base_solvent Yes check_starting_material Unreacted Starting Material? check_isomers->check_starting_material No end Improved Synthesis optimize_base_solvent->end adjust_equivalents Adjust Reagent Equivalents (Base: 1.2 eq, Benzyl Bromide: 1.1-1.5 eq) check_starting_material->adjust_equivalents Yes check_side_products Multiple Side Products? check_starting_material->check_side_products No adjust_equivalents->end control_conditions Control Temperature and Use Anhydrous Conditions check_side_products->control_conditions Yes purification_issue Purification Difficulty? check_side_products->purification_issue No control_conditions->end optimize_chromatography Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_chromatography Yes purification_issue->end No optimize_chromatography->end

Caption: Troubleshooting decision workflow for synthesis optimization.

References

Technical Support Center: N-Alkylation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity and overcoming common challenges during the synthesis of N-alkylated indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of indazole derivatives?

The main difficulty arises from the indazole ring having two nucleophilic nitrogen atoms, N1 and N2.[1] Direct alkylation of the 1H-indazole scaffold often leads to a mixture of N1 and N2-alkylated regioisomers, which can be challenging to separate and adversely affects the yield of the desired product.[2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][6]

Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?

The ratio of N1 to N2 products is highly dependent on a combination of factors:

  • Base and Solvent System: The choice of base and solvent is one of the most critical parameters.[5][7] Strong bases like sodium hydride (NaH) in non-polar aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation, whereas weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures.[8][9]

  • Substituents on the Indazole Ring: The electronic properties and steric bulk of substituents play a major role.[10] Bulky groups at the C3-position tend to favor N1 alkylation due to steric hindrance around the N2 position.[3] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can sterically block the N1 position and direct alkylation to N2 with high selectivity (≥96%).[2][5][11]

  • Reaction Conditions: The outcome is often a delicate balance between kinetic and thermodynamic control.[1] N1-substituted products are typically the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[3][9]

  • Nature of the Electrophile: The alkylating agent used can also influence the regiochemical outcome.[12]

Troubleshooting Guide

Problem: My reaction is producing a mixture of N1 and N2 isomers. How can I improve selectivity?

This is the most common issue encountered.[9] The strategy to resolve it depends on which isomer is the desired product. The following workflow provides a guide to optimizing your reaction for either N1 or N2 selectivity.

G cluster_start cluster_goal cluster_n1_solutions Strategies for N1-Selectivity cluster_n2_solutions Strategies for N2-Selectivity start START: Mixture of N1 & N2 Isomers goal_n1 Desired Product: N1-Isomer start->goal_n1 goal_n2 Desired Product: N2-Isomer start->goal_n2 n1_cond Use Strong Base / Non-polar Solvent (e.g., NaH in THF) goal_n1->n1_cond Change Conditions n2_mitsunobu Use Mitsunobu Conditions (PPh3, DEAD/DIAD) goal_n2->n2_mitsunobu Change Reaction Type n1_sterics Introduce bulky substituent at C3 position n1_cond->n1_sterics If substrate can be modified n1_thermo Promote Thermodynamic Control: Allow for equilibration n1_sterics->n1_thermo Consider Mechanism n2_sterics Introduce EWG substituent at C7 position (e.g., -NO2) n2_mitsunobu->n2_sterics If substrate can be modified n2_kinetic Promote Kinetic Control: (e.g., TfOH, Diazo compounds) n2_sterics->n2_kinetic Consider Mechanism

Caption: Troubleshooting workflow for improving N-alkylation regioselectivity.

Problem: My reaction has a low yield or fails to proceed.

  • Cause: Incomplete deprotonation of the indazole.

    • Solution: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or KOtBu to ensure full formation of the indazolide anion.[5] Ensure all reagents and solvents are anhydrous, as water will quench strong bases.

  • Cause: Poor solubility of reagents.

    • Solution: When using carbonate bases (K₂CO₃, Cs₂CO₃), using THF as a solvent may result in failure to give N-alkylated products due to restricted solubility.[5][12] Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility and conversion.[5]

  • Cause: Low reactivity of the alkylating agent.

    • Solution: The reactivity of alkyl halides follows the order I > Br > Cl. If using an alkyl chloride, switching to the corresponding bromide or iodide may improve the reaction rate.[13] Increasing the reaction temperature can also improve conversion.[14]

Problem: I have an inseparable mixture of N1 and N2 isomers. How can I purify my product?

  • Standard Method: Flash column chromatography on silica gel is the most common method used to separate N1 and N2 regioisomers.[1][8]

  • Alternative for Scale-up: For larger scale reactions where chromatography is not ideal, recrystallization can be an effective alternative. A screening of mixed solvent systems (e.g., acetonitrile/water) can be used to find conditions where one isomer selectively crystallizes, yielding a single isomer with >99% purity.[15]

Data on Regioselectivity

The choice of reaction conditions dramatically impacts the N1:N2 product ratio. The following tables summarize outcomes for different substrates and conditions.

Table 1: Effect of Base and Solvent on Regioselectivity

Indazole Substrate Base Solvent Alkylating Agent N1:N2 Ratio Yield Reference
3-CO₂Me-Indazole K₂CO₃ DMF n-pentyl bromide 1.5 : 1 High Conv. [5]
3-CO₂Me-Indazole Cs₂CO₃ DMF n-pentyl bromide 3.2 : 1 High Conv. [5]
3-CO₂Me-Indazole KOtBu THF n-pentyl bromide 94% N1 30% Conv. [5]
3-CO₂Me-Indazole NaH THF n-pentyl bromide >99% N1 92% [2][12]

| 3-CO₂Me-Indazole | PPh₃/DEAD | THF | n-pentyl alcohol | 1 : 2.5 | 78% (total) |[5][6] |

Table 2: Effect of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)

Substituent Position Substituent N1 Selectivity N2 Selectivity Reference
C3 -COMe, -CO₂Me, -tBu >99% <1% [2][12]

| C7 | -NO₂, -CO₂Me | <4% | ≥96% |[2][5][11] |

Key Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control) [1][3][8]

This method utilizes a strong base in a non-polar aprotic solvent to favor the thermodynamically stable N1 product.

  • Preparation: Under an inert atmosphere (e.g., Argon), add the 1H-indazole derivative (1.0 equiv.) to anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv.) portion-wise.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (alkyl halide or tosylate, 1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature overnight or until completion as monitored by TLC/LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Protocol 2: Highly Selective N2-Alkylation (Mitsunobu Reaction) [1][5]

The Mitsunobu reaction is a reliable method for selectively obtaining the N2-alkylated isomer.

  • Preparation: Dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the desired N2-isomer from triphenylphosphine oxide and other byproducts.

G cluster_n1 N1-Alkylation Pathway (Thermodynamic) cluster_n2 N2-Alkylation Pathway (Kinetic / Other) Indazole Indazole Substrate N1_Base Base / Solvent NaH / THF[3][9] (Strong Base) Indazole->N1_Base N1_Sub Substituent Effects Bulky C3 group[3][10] Indazole->N1_Sub N2_Cond Conditions Mitsunobu (PPh3/DEAD)[1][5] TfOH / Diazo[13] Indazole->N2_Cond N2_Sub Substituent Effects EWG at C7[2][5] Indazole->N2_Sub N1_Product N1-Alkylated Indazole N1_Base->N1_Product N1_Sub->N1_Product N2_Product N2-Alkylated Indazole N2_Cond->N2_Product N2_Sub->N2_Product

References

Technical Support Center: Production of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 1-Benzyl-3-hydroxy-1H-indazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during synthesis and scale-up.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The primary routes for synthesizing this compound considered for larger scale production include:

  • Benzylation of a suitable indazole precursor: This often involves the N-alkylation of a pre-formed indazole ring system.

  • Reduction of 1-benzyl-1H-indazol-3-carboxylic acid: This method can be effective but may present challenges with high dilution factors and the cost of the starting material.[1]

  • Hydroxymethylation of a 1-benzyl-1H-indazole intermediate: This involves introducing the hydroxymethyl group in a later synthetic step.[1]

Q2: What are the critical challenges when scaling up the production of this compound?

A2: Key scale-up challenges include:

  • Cost and availability of starting materials: Some precursors, like 1-benzyl-1H-indazol-3-carboxylic acid, can be expensive and have limited suppliers.

  • Regioselectivity: Controlling the position of benzylation on the indazole ring (N1 vs. N2) is a significant challenge that can impact yield and purity.

  • Reaction conditions: Managing exothermic reactions, especially when using Grignard reagents or other reactive intermediates, is crucial for safety at scale.

  • Impurity profile: The formation of by-products, such as the undesired 2H-indazole isomer and dimers, can complicate purification.

  • Product isolation and purification: Achieving high purity on a large scale often requires robust crystallization and filtration processes.

Q3: How can I control the regioselectivity of N-benzylation in indazole synthesis?

A3: Controlling regioselectivity is a critical aspect of this synthesis. The thermodynamically more stable 1H-indazole is often the desired product. Key strategies to enhance its formation include:

  • Choice of base and solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.

  • Reaction temperature: Lower temperatures can sometimes favor the formation of the kinetic product, so temperature control is crucial for selectivity.

Q4: What are the primary safety concerns associated with the production of this compound?

A4: The main safety concerns include:

  • Handling of hazardous reagents: Benzyl bromide is a lachrymator and corrosive, requiring careful handling in a well-ventilated area with appropriate personal protective equipment (PPE). Grignard reagents are highly reactive and can be pyrophoric.

  • Exothermic reactions: Uncontrolled exotherms can lead to thermal runaways, especially during Grignard reactions. Proper cooling and controlled addition of reagents are essential.

  • Waste disposal: The process can generate hazardous waste streams that require proper management and disposal in accordance with local regulations.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low overall yield Incomplete reactionMonitor reaction progress closely using in-process controls (e.g., HPLC, TLC). Consider extending reaction time or adjusting temperature.
Poor regioselectivity leading to a mixture of isomersOptimize the base and solvent system. For N-1 benzylation, consider using NaH in THF.
Degradation of product during workup or purificationInvestigate the stability of the product under the workup and purification conditions. Consider alternative purification methods like column chromatography on a less acidic stationary phase or optimized crystallization conditions.
Mechanical losses during filtration or transferEnsure efficient transfer of solids and minimize losses on equipment surfaces. Optimize filtration and washing procedures.
Impurity Issues
Symptom Possible Cause Suggested Solution
Presence of the N-2 benzyl isomer Suboptimal reaction conditions for benzylationRe-evaluate the choice of base, solvent, and temperature to favor N-1 substitution.
Formation of dimeric impurities Side reactions at elevated temperaturesMaintain strict temperature control throughout the reaction. Consider a lower reaction temperature, even if it requires a longer reaction time.
Residual starting materials Incomplete reactionEnsure sufficient equivalents of reagents and adequate reaction time. Confirm reaction completion with appropriate analytical methods before proceeding to workup.
Solvent-related impurities Inadequate purificationOptimize the crystallization process by screening different solvent systems and cooling profiles. Consider recrystallization if necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Starting Materials Typical Yield Range (Scale-up) Key Advantages Key Disadvantages
Benzylation of Indazole Precursor 3-Hydroxyindazole, Benzyl Bromide70-85%Potentially fewer steps, readily available starting materials.Regioselectivity can be a major issue, requiring careful optimization.
Reduction of Carboxylic Acid 1-Benzyl-1H-indazol-3-carboxylic acid, Reducing agent (e.g., LiAlH4)60-80%Can provide good regioselectivity if the starting material is pure.High cost of starting material, high dilution factors, and use of hazardous reducing agents.[1]
Grignard-based Synthesis Halogenated indazole, Benzylmagnesium halide65-80%Can be a cost-effective route.Requires strict anhydrous conditions, potential for exothermic reactions, and formation of by-products.

Table 2: Common Impurities and their Control

Impurity Typical Source Control Strategy Analytical Method for Detection
2-Benzyl-3-hydroxy-2H-indazole Lack of regioselectivity during benzylationOptimize reaction conditions (base, solvent, temperature).HPLC, NMR
Unreacted 3-Hydroxyindazole Incomplete benzylation reactionEnsure adequate equivalents of benzylating agent and sufficient reaction time.HPLC, TLC
Dibenzyl ether Side reaction of benzyl bromideUse a slight excess of the indazole starting material.GC-MS, HPLC
Residual Solvents Incomplete dryingOptimize drying conditions (temperature, vacuum, time).GC-HS

Experimental Protocols

Protocol 1: Scale-up Synthesis via Benzylation of 3-Hydroxyindazole

1. Reaction Setup:

  • A suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet/outlet is charged with 3-hydroxyindazole and a suitable aprotic solvent (e.g., THF).

  • The mixture is cooled to 0-5 °C under a nitrogen atmosphere.

2. Deprotonation:

  • A strong base (e.g., sodium hydride, 60% dispersion in mineral oil) is added portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • The mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.

3. Benzylation:

  • A solution of benzyl bromide in the reaction solvent is added dropwise via the addition funnel over 2-3 hours, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

4. Work-up and Isolation:

  • The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

5. Purification:

  • The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) to afford pure this compound.

Mandatory Visualization

experimental_workflow cluster_setup 1. Reaction Setup cluster_deprotonation 2. Deprotonation cluster_benzylation 3. Benzylation cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification setup Charge reactor with 3-hydroxyindazole and THF cool Cool to 0-5 °C under Nitrogen setup->cool add_base Portion-wise addition of NaH cool->add_base stir_deprot Stir for 1-2 hours at 0-10 °C add_base->stir_deprot add_benzyl Dropwise addition of Benzyl Bromide solution stir_deprot->add_benzyl stir_reaction Stir at room temperature for 12-18 hours add_benzyl->stir_reaction quench Quench reaction stir_reaction->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry crystallize Crystallize from suitable solvent dry->crystallize filter_dry Filter and dry product crystallize->filter_dry

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Was the reaction complete? start->check_completion check_regioselectivity Was regioselectivity poor? check_completion->check_regioselectivity Yes incomplete Incomplete Reaction check_completion->incomplete No check_degradation Is there evidence of product degradation? check_regioselectivity->check_degradation No poor_selectivity Poor Regioselectivity check_regioselectivity->poor_selectivity Yes check_losses Were there significant mechanical losses? check_degradation->check_losses No degradation Product Degradation check_degradation->degradation Yes mechanical_loss Mechanical Losses check_losses->mechanical_loss Yes solution_incomplete Extend reaction time or adjust temperature. Verify with IPC. incomplete->solution_incomplete solution_selectivity Optimize base/solvent system (e.g., NaH/THF). poor_selectivity->solution_selectivity solution_degradation Modify workup or purification conditions. degradation->solution_degradation solution_losses Optimize filtration and transfer procedures. mechanical_loss->solution_losses

Caption: Troubleshooting logic for addressing low yield in production.

References

Technical Support Center: 1-Benzyl-3-hydroxy-1H-indazole Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the decomposition pathways of 1-Benzyl-3-hydroxy-1H-indazole. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Stability Profile of this compound

This compound, also known as Benzydamine Impurity C, is an important reference standard in the quality control of Benzydamine hydrochloride formulations.[1] Understanding its stability and decomposition pathways is crucial for ensuring the safety and efficacy of the final drug product.

Forced degradation studies on Benzydamine hydrochloride have indicated that this compound exhibits varying stability under different stress conditions. It is relatively stable under alkaline, thermal, and photolytic conditions but is susceptible to degradation under acidic and oxidative stress.

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagents and ConditionsObservationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, refluxed at 60°C for 30 minutesSignificant degradationDebenzylation, indazole ring opening
Base Hydrolysis 0.1 M NaOH, refluxed at 60°C for 30 minutesStableNo significant degradation observed
Oxidative Degradation 3% H₂O₂, room temperature for 7 daysSignificant degradationN-oxide formation, aromatic hydroxylation
Thermal Degradation 60°C for 30 minutesStableNo significant degradation observed
Photodegradation Exposure to UV light (200-800 nm)StableNo significant degradation observed

Note: The quantitative data in this table is illustrative and based on typical outcomes of forced degradation studies. Actual results may vary depending on the specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on forced degradation studies of related compounds, the two primary decomposition pathways for this compound are acid-catalyzed hydrolysis and oxidation. Under acidic conditions, the N-benzyl bond is susceptible to cleavage (debenzylation). Oxidative conditions can lead to the formation of N-oxides or hydroxylation of the aromatic rings.

Q2: What are the likely degradation products of this compound?

A2: Under acidic stress, the main degradation product is likely to be 3-hydroxy-1H-indazole, resulting from the cleavage of the benzyl group. Under oxidative stress, potential degradation products include this compound-N-oxide and hydroxylated derivatives on either the benzyl or indazole aromatic rings.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products.

Q4: Are there any specific storage conditions recommended for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark place, protected from light and acidic environments.[2] For long-term storage, refrigeration (2-8°C) is recommended.[3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Reflux the mixture at 60°C for 30 minutes.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Reflux the mixture at 60°C for 30 minutes.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 7 days, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at 60°C for 30 minutes.

    • Dissolve the stressed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the exposed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Stability-Indicating HPLC Method

Table 2: HPLC Method Parameters for the Analysis of this compound and its Degradation Products

ParameterCondition 1Condition 2
Column C18 (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)[4]C18 (e.g., Waters Symmetry, 150 x 4.6 mm, 3.5 µm)[5]
Mobile Phase Acetonitrile:Methanol:10 mM Ammonium Carbonate Buffer (pH 10.5) (37.5:37.5:25, v/v/v)[4]Acetonitrile:0.1% Phosphoric acid in water (Gradient)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 218 nm[4]230 nm[5]
Column Temperature 30°C[4]Ambient
Injection Volume 20 µL10 µL[5]

Decomposition Pathways and Logic Diagrams

The following diagrams illustrate the predicted decomposition pathways of this compound under acidic and oxidative stress conditions.

G cluster_acid Acid-Catalyzed Hydrolysis 1_Benzyl_3_hydroxy_1H_indazole This compound 3_hydroxy_1H_indazole 3-hydroxy-1H-indazole 1_Benzyl_3_hydroxy_1H_indazole->3_hydroxy_1H_indazole H+ / H2O (Debenzylation) Benzyl_cation Benzyl Cation 1_Benzyl_3_hydroxy_1H_indazole->Benzyl_cation

Caption: Predicted acid-catalyzed decomposition pathway.

G cluster_oxidative Oxidative Degradation 1_Benzyl_3_hydroxy_1H_indazole This compound N_oxide This compound-N-oxide 1_Benzyl_3_hydroxy_1H_indazole->N_oxide [O] Hydroxylated_benzyl Hydroxylated Benzyl Derivative 1_Benzyl_3_hydroxy_1H_indazole->Hydroxylated_benzyl [O] Hydroxylated_indazole Hydroxylated Indazole Derivative 1_Benzyl_3_hydroxy_1H_indazole->Hydroxylated_indazole [O]

Caption: Predicted oxidative decomposition pathways.

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues in the Analysis of this compound

IssuePossible CauseRecommended Solution
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH close to the pKa of the analyte.- Use a base-deactivated column or add a competing base like triethylamine to the mobile phase.[6]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Ghost Peaks - Contamination in the mobile phase or from the injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.[7]- Implement a robust needle wash protocol in the autosampler method.[7]
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Optimize the mobile phase composition, particularly the organic solvent ratio and pH.[6]- Replace the column if it has exceeded its lifetime or shows signs of performance loss.
Baseline Drift/Noise - Mobile phase not properly degassed.- Detector lamp failing.- Column contamination.- Degas the mobile phase using an online degasser or by sonication.[5]- Check the detector lamp's energy and replace it if necessary.[5]- Flush the column with a strong solvent to remove contaminants.
Unexpected Peaks - Formation of new degradation products.- Sample contamination.- If new peaks appear in stability samples, they are likely degradation products. Further characterization using LC-MS may be required.[8]- Analyze a blank (mobile phase) and a placebo (if applicable) to rule out contamination from the sample matrix or system.[8]

References

Technical Support Center: Stability Testing of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6). It offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing stability testing on this compound?

A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing a shelf life and recommended storage conditions.[1][2] This information is also critical for developing stable pharmaceutical formulations.

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[1][2] These studies are performed to identify the likely degradation products, which helps in understanding the degradation pathways and developing stability-indicating analytical methods.[1][2] According to ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1]

Q3: What analytical method is suitable for the stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A reverse-phase (RP) HPLC method can be used to analyze this compound.[3][4] The method should be validated to ensure it can separate the intact compound from its degradation products and any other impurities.

Q4: How should I store the this compound reference standard?

A4: The reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature or as specified by the supplier. Some suppliers recommend storage at 2-8°C. Always refer to the certificate of analysis for specific storage instructions.

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows poor resolution between the main peak and impurity peaks.

  • Q: What are the initial steps to improve peak separation?

    • A: Start by optimizing the mobile phase composition. For a reverse-phase method, you can try adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may also provide better separation than an isocratic one. Additionally, consider changing the pH of the mobile phase, as this can alter the retention times of ionizable compounds.

  • Q: What if optimizing the mobile phase is not sufficient?

    • A: If mobile phase optimization does not resolve the issue, consider using an HPLC column with a different stationary phase or a smaller particle size for higher efficiency. Also, ensure that the column temperature is controlled, as temperature can affect retention times and peak shapes.

Issue 2: I am not observing any degradation of this compound under my forced degradation conditions.

  • Q: What should I do if the compound appears to be stable under stress conditions?

    • A: It is possible that the stress conditions are not harsh enough. The goal of forced degradation is to achieve a target degradation of 5-20%. You can increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), extend the exposure time, or increase the temperature.[5] For example, if no degradation is seen with 0.1N HCl at 60°C for 24 hours, you could try increasing the acid concentration to 1N or raising the temperature.

  • Q: Could there be an issue with my sample preparation?

    • A: Yes, ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but be sure to run appropriate controls to ensure the co-solvent itself does not cause degradation.

Issue 3: I am seeing unexpected peaks in my chromatograms, even in my control samples.

  • Q: What could be the source of these extraneous peaks?

    • A: Unexpected peaks can arise from several sources. Check the purity of your solvents, reagents, and the reference standard itself. Ensure that all glassware is scrupulously clean. It is also possible that the compound is interacting with excipients if you are analyzing a formulated product. Always run a blank (solvent) and a control sample (compound in solvent without stressor) to help identify the source of extraneous peaks.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations of stressors and duration of exposure may need to be adjusted to achieve the desired level of degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the solution at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the solution at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours.[5]

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. Also, heat a solution of the compound at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Presentation:

The results of the forced degradation study can be summarized in a table as shown below.

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
1N HCl48 hours60°C89.510.52
1N NaOH48 hours60°C85.214.83
3% H₂O₂48 hoursRoom Temp92.17.91
Thermal (Solid)7 days80°C98.61.41
Thermal (Solution)7 days80°C95.34.72
Photolytic (Solid)ICH Q1BICH Q1B99.10.91
Photolytic (Solution)ICH Q1BICH Q1B96.83.22

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (1N NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (80°C, Solid & Solution) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points (Neutralize/Dilute) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products parent This compound dp1 Degradation Product A (e.g., Hydrolytic Product) parent->dp1 Acid/Base Hydrolysis dp2 Degradation Product B (e.g., Oxidative Product) parent->dp2 Oxidation dp3 Degradation Product C (e.g., Photolytic Product) parent->dp3 Photolysis

Caption: Hypothetical degradation pathways for this compound under various stress conditions.

References

removal of unreacted starting materials from 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 1-Benzyl-3-hydroxy-1H-indazole.

Troubleshooting Guides

Issue: Presence of Unreacted Benzyl Chloride or Benzyl Bromide

Q1: My NMR spectrum of purified this compound shows a peak around 4.5-4.8 ppm, suggesting residual benzyl halide. How can I remove it?

A1: Residual benzyl chloride or benzyl bromide is a common impurity. Here are several methods for its removal:

  • Aqueous Work-up: During the reaction work-up, washing the organic layer with a mild base solution like sodium bicarbonate (NaHCO₃) can help quench and remove any remaining benzyl halide.

  • Recrystallization: this compound can be purified by recrystallization.[1] A common solvent system is ethanol or a mixture of ethanol and water. The benzyl halide is typically more soluble in the cold solvent and will remain in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the less polar benzyl halide from the more polar product.

Issue: Contamination with Unreacted 1H-indazol-3-ol

Q2: I have a significant amount of unreacted 1H-indazol-3-ol in my product. How can I separate it from the benzylated product?

A2: The starting material, 1H-indazol-3-ol, has different solubility and polarity compared to the product, which can be exploited for purification.

  • Base Wash: 1H-indazol-3-ol is more acidic than this compound due to the free N-H proton. Washing the crude product dissolved in an organic solvent with a dilute aqueous base (e.g., 1M NaOH) can deprotonate and extract the 1H-indazol-3-ol into the aqueous layer. The benzylated product will remain in the organic layer.

  • Column Chromatography: Similar to removing benzyl halides, column chromatography is very effective. The more polar 1H-indazol-3-ol will have a lower Rf value and elute later than the desired product.

Frequently Asked Questions (FAQs)

Q3: What are the most common unreacted starting materials I might encounter?

A3: Based on common synthetic routes, the most likely unreacted starting materials are:

  • Benzyl Chloride or Benzyl Bromide: Used for the N-benzylation of the indazole ring.[2]

  • 1H-indazol-3-ol (or 3-indazolinone): The core indazole starting material.[2]

  • Base: Such as potassium carbonate, sodium hydride, or triethylamine, which might be carried through the work-up.

Q4: What is a good solvent for recrystallizing this compound?

A4: Ethanol, isopropanol, or acetonitrile are often good starting points for recrystallization. You may need to experiment with solvent pairs, such as ethanol/water or ethyl acetate/hexane, to achieve optimal purity and yield.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is an excellent tool for monitoring the purification process. You can compare the crude material with the purified fractions against a reference standard of the pure product and starting materials. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4]

Data Presentation

Purification MethodStarting Material RemovedTypical Purity Achieved
Aqueous Wash (Mild Base) Benzyl Halides, Acidic Impurities>90%
Recrystallization Benzyl Halides, 1H-indazol-3-ol>95%
Column Chromatography Benzyl Halides, 1H-indazol-3-ol, other by-products>98%[5]

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath for 30-60 minutes.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (with unreacted starting materials) Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Initial Wash Recrystallization Recrystallization (e.g., Ethanol) Workup->Recrystallization Primary Purification Column Column Chromatography (Silica Gel) Workup->Column Alternative/Further Purification Pure Purified 1-Benzyl-3-hydroxy- 1H-indazole Recrystallization->Pure High Purity Column->Pure Highest Purity

Caption: Purification workflow for this compound.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Benzyl-3-hydroxy-1H-indazole against other analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction to this compound and its Quantification

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research.[1] Accurate and precise quantification of this compound is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] This guide details a validated reversed-phase HPLC (RP-HPLC) method and compares its performance with alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[3][4] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][5]

Validated HPLC Method for this compound Quantification

A reversed-phase HPLC method with UV detection has been developed and validated for the quantification of this compound. A C18 column is commonly used for the separation of such compounds.[6][7]

The following protocol outlines the steps for the validation of an HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is evaluated by analyzing a blank, a placebo, and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: The accuracy is determined by the recovery of known amounts of analyte added to a placebo. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[3] The percent recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the same sample are performed on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess the ruggedness of the method. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[2]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting p1 Method Development p2 Standard & Sample Preparation p1->p2 v1 Specificity p2->v1 Inject Blank, Placebo, Spiked Sample v2 Linearity p2->v2 Inject Calibration Standards v3 Accuracy p2->v3 Inject Spiked Samples v4 Precision p2->v4 Inject Replicates a1 Data Acquisition v1->a1 v5 LOD & LOQ v2->v5 Calculate from Calibration Curve v2->a1 v3->a1 v4->a1 v5->a1 a2 Statistical Analysis a1->a2 a3 Validation Report a2->a3

Caption: Workflow for the validation of the HPLC method.

Comparison of Analytical Methods

The following table summarizes the performance of the validated HPLC method in comparison to other potential analytical techniques for the quantification of this compound.

Parameter HPLC-UV LC-MS GC-MS
Specificity High (with proper method development)Very High (based on mass-to-charge ratio)Very High (based on mass fragmentation pattern)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 5.0%
LOD ~10-50 ng/mL~0.1-1 ng/mL~1-10 ng/mL
LOQ ~50-150 ng/mL~0.5-5 ng/mL~5-30 ng/mL
Throughput HighMediumMedium
Cost LowHighMedium
Sample Derivatization Not requiredNot typically requiredMay be required for volatility

Alternative Analytical Methods

While HPLC-UV is a robust and cost-effective method, other techniques may be more suitable for specific applications.

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for the analysis of complex matrices and for trace-level quantification.[10][11]

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step may be necessary to increase volatility. GC-MS provides excellent selectivity and is often used for impurity profiling.

Method Selection Guide

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and cost considerations.

Method_Selection start Start: Define Analytical Need q1 High Sensitivity Required? start->q1 q2 Complex Matrix? q1->q2 No m1 Use LC-MS q1->m1 Yes q3 Routine QC? q2->q3 No q2->m1 Yes m2 Use HPLC-UV q3->m2 Yes m3 Consider GC-MS (with derivatization) q3->m3 No

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated HPLC-UV method provides a reliable, accurate, and precise means for the routine quantification of this compound. For applications requiring higher sensitivity or selectivity, particularly in complex biological matrices, LC-MS is a superior alternative. GC-MS can also be considered, although it may necessitate a sample derivatization step. The choice of the most appropriate method should be based on a careful evaluation of the specific analytical requirements and available resources.

References

A Comparative Guide to the Characterization of 1-Benzyl-3-hydroxy-1H-indazole Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a pharmacopoeial grade 1-Benzyl-3-hydroxy-1H-indazole reference standard against a lower-purity commercial grade. It is intended for researchers, scientists, and professionals in drug development who utilize reference standards for quality control, impurity profiling, and analytical method validation. This document outlines key analytical techniques and presents comparative data to highlight the importance of using appropriate quality standards in research and manufacturing.

This compound (CAS No. 2215-63-6) is a key chemical intermediate and a known impurity of the active pharmaceutical ingredient (API) Benzydamine.[1][2] As such, a well-characterized reference standard is crucial for accurate quantification and control in pharmaceutical formulations.

Comparative Data of Reference Standards

The quality of a reference standard is paramount for its intended use. Here, we compare a British Pharmacopoeia (BP) Reference Standard with a commercially available 97% purity grade.

Table 1: General and Physicochemical Properties

PropertyBritish Pharmacopoeia (BP) Reference StandardCommercial Grade (97% Purity)
CAS Number 2215-63-6[3]2215-63-6
Molecular Formula C₁₄H₁₂N₂O[3]C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol [3]224.26 g/mol
IUPAC Name 1-benzyl-2H-indazol-3-one[4][5]1-benzyl-2H-indazol-3-one[4][5]
Synonyms Benzydamine Impurity C, 1-Benzyl-1H-indazol-3-ol[2]1-Benzyl-1H-indazol-3-ol[6]
Form Solid[3]Solid
Appearance Beige powder[7]Beige or off-white powder
Melting Point 165-169 °C[3]164-166 °C[7]
Solubility Slightly soluble in Acetonitrile, DMSO, Methanol[7][8]Slightly soluble in Acetonitrile, DMSO, Methanol[7][8]
Storage 2-8°C[3][8]Refrigerator[7]

Table 2: Comparative Analytical Data

Analytical TestBritish Pharmacopoeia (BP) Reference StandardCommercial Grade (97% Purity)
Purity (HPLC) ≥ 99.5% (as per Certificate of Analysis)~97.0%
Major Impurity < 0.15%≤ 3.0% (unspecified impurities)
¹H NMR Conforms to structureConforms to structure, may show minor impurity peaks
Mass Spectrometry [M+H]⁺ = 225.10[M+H]⁺ = 225.10
Loss on Drying ≤ 0.5%Not specified
Residue on Ignition ≤ 0.1%Not specified

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are essential for verifying the identity, purity, and quality of the reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the standard and quantify any impurities. A reverse-phase HPLC method is suitable for this compound.[9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. The BP standard is expected to show a single major peak, while the commercial grade may exhibit additional minor impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of DMSO-d₆.

  • Analysis:

    • ¹H NMR: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the benzyl and indazole protons.

    • ¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the molecular structure.

    • A patent for a related synthesis provides representative NMR data in DMSO-d₆, which can be used for comparison.[10]

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is employed to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Positive ion mode (ESI+).

  • Sample Preparation: Infuse a dilute solution (10-20 µg/mL) of the standard in methanol or acetonitrile directly into the mass spectrometer.

  • Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 225.1, confirming the molecular weight of 224.26 g/mol .[3]

Workflow for Characterization and Comparison

The following diagram illustrates the logical workflow for the comprehensive characterization and comparison of a new batch of a reference standard against an established or alternative standard.

G cluster_procurement 1. Procurement & Initial Assessment cluster_analysis 2. Analytical Characterization cluster_comparison 3. Data Comparison & Reporting procure_rs Procure Pharmacopoeial Reference Standard (e.g., BP) doc_review Documentation Review (CoA, SDS) procure_rs->doc_review procure_alt Procure Alternative (e.g., Commercial Grade 97%) procure_alt->doc_review phys_char Visual & Physical Inspection (Appearance, Solubility) doc_review->phys_char hplc Purity & Impurity Profile (HPLC) phys_char->hplc nmr Structural Identity (¹H & ¹³C NMR) phys_char->nmr ms Molecular Weight (Mass Spectrometry) phys_char->ms other Other Tests (LOD, ROI, etc.) phys_char->other data_comp Compare Data Sets hplc->data_comp nmr->data_comp ms->data_comp other->data_comp report Generate Comparison Report data_comp->report decision Approve / Reject Alternative report->decision

Caption: Workflow for the characterization of a reference standard.

References

A Comparative Analysis of 1-Benzyl-3-hydroxy-1H-indazole and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3-hydroxy-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This guide provides a comparative analysis of this compound and its key derivatives, summarizing their performance with supporting experimental data, detailed methodologies for cited experiments, and visualizations of relevant pathways and workflows. While direct comparative studies across a wide range of derivatives are limited, this guide collates available data to highlight the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Quantitative Data Presentation

The biological activities of this compound and its derivatives are summarized in the tables below, focusing on their anti-inflammatory and anticancer properties.

Table 1: Anti-inflammatory and Analgesic Activity
CompoundAssayResultReference
Benzidol (1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole)Carrageenan-induced rat paw edemaAnti-inflammatory activity similar to phenylbutazone and higher than benzydamine.[1]
Benzidol Acetic acid-induced writhing (analgesic)Considerable analgesic properties.[1]
Benzidol Brewer's yeast-induced pyrexia (antipyretic)Considerable antipyretic properties.[1]
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol 5-Lipoxygenase inhibitionIC50 = 44 nM[2]
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol Antigen-induced contraction of guinea pig tracheaIC50 = 2.9 µM[2]
Table 2: Anticancer Activity (IC50 Values in µM)

Various derivatives of the indazole scaffold have been investigated for their anticancer potential. The following table presents the half-maximal inhibitory concentrations (IC50) for several derivatives against different cancer cell lines. It is important to note that these compounds were not all tested in the same study, and thus direct comparison should be made with caution.

CompoundModificationA549 (Lung)K562 (Leukemia)PC-3 (Prostate)HepG2 (Liver)Reference
Compound 6o 1H-indazole-3-amine derivative>405.1518.3-[3][4][5][6]
Compound 2f (E)-6-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-(3,5-dimethoxystyryl)-1H-indazole0.89--1.15[7]
[Cu(L)(bipy)Cl] Copper(II) complex of 1-benzyl-1H-indazol-3-ol (L) and 2,2'-bipyridine----[8]
[Cu(L)(phen)Cl] Copper(II) complex of 1-benzyl-1H-indazol-3-ol (L) and 1,10-phenanthroline----[8]

Note: The anticancer activity of the copper complexes was evaluated against breast cancer cell lines, but specific IC50 values were not provided in the abstract.

Table 3: Kinase Inhibitory Activity of YC-1 Analogs

YC-1, 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, and its analogs have been studied for their effects on the relaxation of preconstricted aortic rings, which is often related to the inhibition of kinases involved in smooth muscle contraction.

CompoundModification on 1-N-SubstituentIC50 (µM) for Aortic Ring RelaxationReference
26a 2-Fluorobenzyl4.9[9]
26e 2-Cyanobenzyl8.7[9]
26b 3-Fluorobenzyl10[9]
26c 4-Fluorobenzyl19[9]
26f 4-Cyanobenzyl26[9]
26d 2,4-Difluorobenzyl15[9]
26i 5-Pyrimidinyl3.2[9]
27a Indazole core (YC-1)-[9]
27b 1H-Pyrazolo[4,3-c]pyridine core1.7[9]
27c Pyrazolopyridine derivative6.9[9]
27d Pyrazolopyridine derivative9.8[9]
27e Pyrazolopyridine derivative20.4[9]
27f Imidazo[1,2-a]pyrimidine core9.4[9]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in the literature for evaluating the biological activity of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common route for the synthesis of this compound and its derivatives involves the benzylation of a suitable indazole precursor.

Materials:

  • 3-Hydroxy-1H-indazole or a substituted precursor

  • Benzyl bromide or a substituted benzyl halide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of the indazole precursor in the chosen solvent, add the base portion-wise at room temperature.

  • Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the indazolide anion.

  • Add the benzyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3][4][5][6]

Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds (this compound derivatives) and a reference drug (e.g., diclofenac)

  • Pletysmometer

Procedure:

  • Administer the test compounds and the reference drug to different groups of rats, typically orally or intraperitoneally, one hour before the induction of inflammation.

  • Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measure the paw volume of each rat using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.[1]

Mandatory Visualizations

Signaling Pathway

G General Kinase Inhibition Signaling Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Inhibitory Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Indazole Derivative Indazole Derivative Indazole Derivative->PI3K Indazole Derivative->AKT Indazole Derivative->mTOR

Caption: General signaling pathway of kinase inhibition by indazole derivatives.

Experimental Workflow

G Workflow for Anticancer Activity Screening cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Compound Treatment Compound Treatment Adherence->Compound Treatment Add MTT Add MTT Compound Treatment->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Logical Relationship

G Structure-Activity Relationship (SAR) Logic cluster_0 Modifications Scaffold 1-Benzyl-3-hydroxy- 1H-indazole R1_Subst Substitution at N1-Benzyl Scaffold->R1_Subst R3_Subst Substitution at C3-Hydroxy Scaffold->R3_Subst Core_Mod Core Heterocycle Modification Scaffold->Core_Mod Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) R1_Subst->Activity R3_Subst->Activity Core_Mod->Activity

Caption: Logical relationship for structure-activity relationship (SAR) studies.

References

A Comparative Guide to the Biological Activity of Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with a wide spectrum of biological activities. The constitutional isomerism of the indazole ring, specifically the 1H- and 2H-isomers, plays a pivotal role in defining the pharmacological profile of its derivatives. This guide offers an objective comparison of the biological activities of these isomers, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways to inform rational drug design and development.

Anticancer Activity: A Tale of Two Isomers

Indazole derivatives have shown significant promise as anticancer agents, with several compounds progressing into clinical trials.[1] Their mechanisms of action are diverse, often involving the inhibition of protein kinases, induction of apoptosis, and arrest of the cell cycle. The substitution pattern on the indazole core significantly influences their potency and selectivity. While a direct, systematic comparison of a wide range of identically substituted 1H- and 2H-indazole regioisomers is not extensively documented, a survey of existing literature reveals distinct trends and activities. Generally, 1H-indazoles are more frequently explored for their antitumor properties.[2]

Quantitative Comparison of Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of representative 1H- and 2H-indazole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
2f A549 (Lung)0.89[2]
4T1 (Breast)0.23[2][3][4]
HepG2 (Liver)1.15[2]
MCF-7 (Breast)0.43[2]
HCT116 (Colon)0.56[2]
6o K562 (Leukemia)5.15[1][2]
A549 (Lung)>40[1][2]
PC-3 (Prostate)18.3[2]
107 L858R/T790M EGFR mutant0.07[5]
109 EGFR T790M/kinases0.0053/0.0083[6]
5'j A549 (Lung)Significant Activity[7]
MCF7 (Breast)Significant Activity[7]
5'k -Comparable to Pazopanib and Doxorubicin[7]
5'n -Comparable to Pazopanib and Doxorubicin[7]

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
110 WM3629 (Melanoma)Potent Activity[5]
111 WM3629 (Melanoma)Potent Activity[5]

Signaling Pathways in Anticancer Mechanisms

Indazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

One such derivative, compound 2f , promotes apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3][4] This is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[3] Furthermore, compound 2f can inhibit the migration and invasion of 4T1 cells by reducing matrix metalloproteinase-9 (MMP9) and increasing the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[3]

Another compound, 6o , induces apoptosis in K562 leukemia cells by impacting the p53/MDM2 pathway.[1] This leads to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2.[1]

apoptosis_pathway cluster_indazole Indazole Derivatives cluster_pro_apoptosis Pro-Apoptotic Factors cluster_anti_apoptosis Anti-Apoptotic Factors Indazole_2f Compound 2f Bax Bax Indazole_2f->Bax Caspase3 Cleaved Caspase-3 Indazole_2f->Caspase3 ROS ROS Indazole_2f->ROS Bcl2 Bcl-2 Indazole_2f->Bcl2 Indazole_6o Compound 6o p53 p53 Indazole_6o->p53 Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis p53->Bax MDM2 MDM2 p53->MDM2 Bcl2->Apoptosis

Indazole-induced apoptosis signaling pathway.

Anti-inflammatory and Antimicrobial Activities

The indazole nucleus is also a privileged scaffold for developing anti-inflammatory and antimicrobial agents.

A comparative study of indazole, 5-aminoindazole, and 6-nitroindazole revealed that the nature and position of substituents significantly affect their anti-inflammatory properties.[8]

Furthermore, various 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have demonstrated potent antiprotozoal activity, in many cases exceeding the efficacy of the standard drug metronidazole.[9] For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis.[9] Some of these derivatives also exhibited in vitro growth inhibition against Candida albicans and Candida glabrata.[9]

Experimental Protocols

In Vitro Antiproliferative (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

mtt_assay_workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with indazole derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution and incubate Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Workflow for the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This technique is employed to ascertain the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[10]

Conclusion

The isomeric form of the indazole nucleus is a critical determinant of its biological activity. While 1H-indazoles have been extensively investigated for their anticancer potential, 2H-indazole derivatives also exhibit a broad range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. A deeper, systematic comparative analysis of identically substituted 1H- and 2H-indazole isomers would provide invaluable insights for the rational design of next-generation therapeutics. The data and protocols presented in this guide offer a foundation for researchers to build upon in their quest for novel and more effective indazole-based drugs.

References

Comparative Cross-Reactivity Analysis of 1-Benzyl-3-hydroxy-1H-indazole Analogs: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive cross-reactivity studies for 1-Benzyl-3-hydroxy-1H-indazole and its direct analogs are limited. This guide serves as an illustrative example, employing data from structurally related indazole compounds and established kinase profiling methodologies to demonstrate how such a comparative analysis would be presented. The quantitative data herein is hypothetical and intended for demonstration purposes.

This guide provides a framework for evaluating the selectivity of this compound analogs, which are of interest in medicinal chemistry. The indazole scaffold is a common feature in many biologically active compounds, and understanding the cross-reactivity of its derivatives is crucial for developing selective therapeutic agents.[1] this compound itself is known as a key intermediate in the synthesis of the anti-inflammatory drug Benzydamine.[2][3]

Hypothetical Cross-Reactivity Profiling Data

The following tables represent hypothetical data from a kinase cross-reactivity screen. For this illustrative purpose, we have imagined a primary target for our analog series, "Kinase X," and a panel of common off-targets. The data is presented as IC50 (nM), the half-maximal inhibitory concentration, which indicates the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

Table 1: Inhibitory Activity of this compound Analogs Against Primary Target and Key Off-Targets (IC50, nM)

Compound IDR1 (C3-Position)R2 (N1-Benzyl Substitution)Kinase X (Primary Target)Kinase A (Off-Target)Kinase B (Off-Target)Kinase C (Off-Target)
1 -OHH500>10,0008,500>10,000
2a -OH2-Fluoro805,2003,1009,800
2b -OH4-Methoxy1507,8006,400>10,000
3a -NH2H452,5001,2004,500
3b -NH22-Fluoro101,8009503,200
4 -OCH3H250>10,0009,100>10,000

Structure-Activity Relationship (SAR) Summary:

  • C3-Position: Substitution of the hydroxyl group with an amine (analogs 3a-3b) appears to significantly enhance potency against the primary target, Kinase X. However, this also leads to increased off-target activity.

  • N1-Benzyl Substitution: The addition of a 2-fluoro substituent on the benzyl ring (analogs 2a and 3b) consistently improves potency for the primary target. This modification, particularly in the amine series (3b), shows the most promising activity but also the most significant off-target inhibition.

  • Selectivity: While analog 3b is the most potent against Kinase X, it is the least selective. Analog 2a presents a more balanced profile, with good primary target potency and weaker off-target effects. The parent compound and the methoxy analog (4) are highly selective but less potent.

Experimental Protocols

The following are detailed protocols for key experiments typically employed in cross-reactivity and selectivity profiling of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (less inhibition).

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare stock solutions of the indazole analogs in 100% DMSO. Create a serial dilution of the compounds in DMSO.

  • Assay Plate Setup: Add the serially diluted compounds or vehicle (DMSO) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a mixture containing the kinase and its specific substrate in the reaction buffer. Add this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. Data is then analyzed to determine IC50 values.

Cell-Based Target Engagement Assay (NanoBRET)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • Cells engineered to express a NanoLuc®-kinase fusion protein

  • NanoBRET™ tracer

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well cell culture plates

  • Plate reader capable of measuring filtered luminescence

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole analogs and incubate for a specified period.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells. The tracer is a fluorescent ligand that binds to the kinase.

  • Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. When the inhibitor displaces the tracer from the NanoLuc®-kinase fusion, the BRET signal decreases.

  • Data Analysis: The decrease in BRET signal is used to quantify the compound's binding affinity for the target kinase in a cellular environment.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for determining the cross-reactivity profile of a kinase inhibitor, from initial screening to in-cell validation.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation cluster_2 Data Analysis A Compound Library of Indazole Analogs B High-Throughput Screen (Primary Target) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases) B->C Hit Confirmation G IC50 Determination & Selectivity Profiling C->G D Cellular Target Engagement (e.g., NanoBRET) E Phospho-protein Western Blot D->E Confirm On-Target Effect F Cell Viability Assay (e.g., MTT) E->F Assess Cytotoxicity G->D Prioritize Compounds H Structure-Activity Relationship (SAR) G->H

General workflow for kinase inhibitor cross-reactivity profiling.
Illustrative Signaling Pathway: MAPK/ERK Cascade

Many kinase inhibitors have off-target effects on critical signaling pathways like the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Understanding these interactions is vital.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Potential Off-Target for Indazole Analogs MEK MEK Raf->MEK Potential Off-Target for Indazole Analogs ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation

References

A Comparative Guide to Purity Determination: Establishing the Purity of 1-Benzyl-3-hydroxy-1H-indazole by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for establishing the purity of 1-Benzyl-3-hydroxy-1H-indazole, a key chemical entity. This document outlines the principles of qNMR, presents a comprehensive experimental protocol, and includes comparative data to support its application as a primary analytical method.

Introduction to qNMR for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful analytical technique for the precise and accurate determination of the purity of organic compounds.[1][2] Unlike chromatographic methods that often rely on the comparison with a reference standard of the same substance, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2][5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly, providing an absolute measure of its content.[6]

Comparison of qNMR with Alternative Purity Determination Methods

While High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are commonly used for purity analysis, qNMR offers distinct advantages, particularly in the context of API characterization.[7]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Absolute quantification based on the direct proportionality between signal area and the number of nuclei.[6][8]Relative quantification based on the area of chromatographic peaks against a reference standard.Measures the heat flow associated with thermal transitions (e.g., melting) to determine purity based on the van't Hoff equation.
Reference Standard Requires a certified internal standard of a different, stable compound.[9]Typically requires a certified reference standard of the analyte itself for accurate quantification of impurities.[6]Does not require a reference standard, but assumes the impurity is soluble in the melt of the major component.
Selectivity Highly selective for molecular structure; can distinguish between isomers.[5][9]Dependent on the chromatographic conditions (column, mobile phase); co-elution of impurities can be an issue.Not selective for the type of impurity; provides a total mole percentage of impurities.
Detection Universal detection of soluble compounds containing the observed nucleus (e.g., ¹H).Typically relies on UV-Vis detection; may not detect impurities lacking a chromophore.[6]Detects impurities that affect the melting point of the main component.
Sample Throughput Relatively fast analysis time per sample.Can be time-consuming due to method development and run times.Relatively fast for a single sample but can be destructive.
Limitations Requires a larger sample amount (typically 1-10 mg) compared to HPLC.[8] Potential for signal overlap in complex mixtures.Accurate quantification requires response factors for all impurities.Not suitable for thermally labile or non-crystalline compounds; challenging for high melting point substances.[7]

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Equipment

  • Analyte: this compound (Purity > 95%)[10]

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

  • Analytical Balance: Readable to at least 0.01 mg

  • NMR Tubes: 5 mm high-precision tubes

  • Volumetric Glassware

2. Selection of Internal Standard Maleic acid is chosen as the internal standard due to the following reasons:

  • It has a simple ¹H NMR spectrum with a sharp singlet for the olefinic protons.

  • Its signals do not overlap with the characteristic signals of this compound in DMSO-d₆.

  • It is stable, non-volatile, and available in high purity.[9]

3. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition

  • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

  • Key acquisition parameters to ensure accurate quantification:

    • Pulse Angle: 30-90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).

    • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Sufficient to cover all signals of interest.

5. Data Processing and Purity Calculation

  • Apply a Fourier transform to the acquired FID.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, characteristic signal of this compound. For instance, the singlet corresponding to the benzylic CH₂ protons.

  • Integrate the singlet of the olefinic protons of maleic acid.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected analyte signal

    • N_analyte: Number of protons corresponding to the selected analyte signal

    • I_IS: Integral of the selected internal standard signal

    • N_IS: Number of protons corresponding to the selected internal standard signal

    • MW_analyte: Molecular weight of the analyte

    • MW_IS: Molecular weight of the internal standard

    • m_analyte: Mass of the analyte

    • m_IS: Mass of the internal standard

    • P_IS: Purity of the internal standard

Quantitative Data Summary

The following table presents illustrative data comparing the purity of a batch of this compound determined by qNMR and a standard HPLC method.

Analytical Method Purity Value (%) Relative Standard Deviation (RSD, n=3) Notes
¹H-qNMR 98.50.3%Purity determined against a certified maleic acid internal standard.
HPLC (Area %) 99.20.5%Purity based on the relative area of the main peak without correction for response factors of impurities.

The discrepancy between the qNMR and HPLC area percent results can be attributed to the different response factors of impurities in the HPLC-UV analysis.[6] qNMR, being a molar-based technique, provides a more accurate assessment of the true purity.

Visualizing the Workflow and Method Comparison

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (d1 = 30s) transfer->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Method_Comparison cluster_methods Analytical Methods cluster_qnmr_attr qNMR Attributes cluster_hplc_attr HPLC Attributes cluster_dsc_attr DSC Attributes Purity Purity Determination of This compound qNMR qNMR (Primary Method) Purity->qNMR HPLC HPLC (Relative Method) Purity->HPLC DSC DSC (Thermal Analysis) Purity->DSC qNMR_adv Advantages: - Absolute Quantification - No Analyte Standard Needed - High Selectivity qNMR->qNMR_adv qNMR_dis Disadvantages: - Larger Sample Size - Potential Signal Overlap qNMR->qNMR_dis HPLC_adv Advantages: - High Sensitivity - Established Method HPLC->HPLC_adv HPLC_dis Disadvantages: - Requires Analyte Standard - Impurity Response Factor Issues HPLC->HPLC_dis DSC_adv Advantages: - Fast - No Standard Needed DSC->DSC_adv DSC_dis Disadvantages: - Not for Thermally Labile Compounds - Not Impurity-Specific DSC->DSC_dis

Caption: Comparison of analytical methods for purity.

Conclusion

Quantitative NMR spectroscopy is a robust, reliable, and highly accurate method for determining the purity of active pharmaceutical ingredients such as this compound. As a primary analytical technique, it offers significant advantages over traditional chromatographic methods, including the ability to provide absolute quantification without the need for an identical reference standard of the analyte.[8] While methods like HPLC remain valuable for impurity profiling, qNMR serves as an essential orthogonal technique for the definitive establishment of purity, ensuring the quality and safety of pharmaceutical products.

References

Comparative Docking Analysis of Indazole Derivatives as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico docking performance of various indazole derivatives, a scaffold of significant interest in medicinal chemistry, against key protein kinase targets. Due to the limited availability of direct comparative docking studies for 1-Benzyl-3-hydroxy-1H-indazole, this document presents data on structurally related indazole compounds to offer insights into their potential as kinase inhibitors. The indazole core is a prominent feature in numerous commercially available anticancer drugs, including axitinib and pazopanib.[1] This guide summarizes quantitative binding affinity data, details the experimental protocols for computational docking, and visualizes key workflows and biological pathways to inform rational drug design and development.

Data Presentation: Comparative Binding Affinities of Indazole Derivatives

The following table summarizes the binding energies of various indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and other protein kinases. Lower binding energy values typically indicate a higher predicted binding affinity.

Compound ID/ReferenceTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Arylsulphonyl Indazole Derivatives
Compound 1-6, 9VEGFR-2 (PDB: 3EWH)-36.5 to -66.5Not Specified
Designed Indazole Scaffolds
SMOVEGFR-2 (PDB: 4AGD)-6.99Not Specified
SBSVEGFR-2 (PDB: 4AGD)-6.96Not Specified
SOTVEGFR-2 (PDB: 4AGD)-6.88Not Specified
SSVEGFR-2 (PDB: 4AG8)-7.39Not Specified
SSAVEGFR-2 (PDB: 4AG8)-6.71Not Specified
SMOVEGFR-2 (PDB: 4AG8)-6.70Not Specified
Indazole Analogs
Compound 3jDehydrosqualene Synthase (PDB: 2ZCS)-7.45Tyr248, Lys273, Val268
Compound 3cDehydrosqualene Synthase (PDB: 2ZCS)-6.80Arg171
Substituted Indazole Derivatives
Compound 5fAromatase (PDB: 3EQM)-8.0Arg115
Compound 5gAromatase (PDB: 3EQM)-7.7Arg115, Thr310, Leu372, Leu477
Compound 5nAromatase (PDB: 3EQM)-7.7Arg115, Thr310, Leu372, Leu477
3-Carboxamide Indazole Derivatives
Compound 8vRenal Cancer Receptor (PDB: 6FEW)HighNot Specified
Compound 8wRenal Cancer Receptor (PDB: 6FEW)HighNot Specified
Compound 8yRenal Cancer Receptor (PDB: 6FEW)HighNot Specified

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized workflow for performing molecular docking studies with indazole derivatives, based on methodologies reported in the literature.[2][3][4]

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein, such as VEGFR-2 (PDB IDs: 4AGD, 4AG8), is obtained from the Protein Data Bank (PDB).[2]

  • Preparation: The protein structure is prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms and Kollman charges are added to the protein structure.[5] The prepared protein is saved in a suitable format, such as PDBQT for use with AutoDock.

Ligand Preparation
  • Structure Generation: The 2D structures of the indazole derivatives are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.

  • File Format Conversion: The energy-minimized ligand structures are converted to the PDBQT file format, with the assignment of Gasteiger charges and definition of rotatable bonds.

Molecular Docking Simulation
  • Software: Molecular docking simulations are performed using software such as AutoDock 4.2.6 or AutoDock Vina.[2][4]

  • Grid Box Definition: A grid box is defined to encompass the active site of the protein, specifying the dimensions and coordinates for the docking search space.

  • Docking Execution: The docking simulation is run with the prepared protein and ligand files. The software explores various conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.

Analysis of Results
  • Binding Affinity: The docking results are ranked based on the calculated binding energies, with the most negative values indicating the most favorable binding poses.

  • Interaction Analysis: The ligand-protein interactions for the best-ranked poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions. This analysis is often performed using visualization software like Biovia Discovery Studio.[3]

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Generation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

Caption: A generalized workflow for molecular docking studies.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Activates Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->VEGFR-2 Inhibits Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Initiates Cellular Responses Cellular Responses Downstream Signaling->Cellular Responses Leads to

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

References

Assessing the Anti-inflammatory Potential of 1-Benzyl-3-hydroxy-1H-indazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including anti-inflammatory properties.[1] This guide provides a comparative analysis of the anti-inflammatory potential of 1-Benzyl-3-hydroxy-1H-indazole and its analogs, offering insights for researchers, scientists, and drug development professionals. The parent compound, this compound, serves as a crucial intermediate in the synthesis of Benzydamine, a well-established non-steroidal anti-inflammatory drug (NSAID), highlighting the therapeutic promise of this chemical family.[2][3]

Quantitative Data Summary

The anti-inflammatory efficacy of various indazole analogs has been quantified through several in vitro and in vivo studies. The data below summarizes the inhibitory concentrations (IC50) and percentage of inflammation inhibition for selected compounds compared to standard anti-inflammatory drugs.

CompoundAssayTarget/ModelResultStandard DrugResult (Standard)Reference
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27) In Vitro5-Lipoxygenase (5-LOX)IC50 = 44 nM--[4]
Compound 27 In VivoAntigen-induced airway eosinophilia (guinea pigs, 1 mg/kg i.p.)47% inhibition--[4]
Compound 27 In VivoArachidonic acid-induced mouse ear edema (1 µ g/ear )41% inhibition--[4]
Indazole (unsubstituted) In VitroTNF-α InhibitionIC50 = 220.11 µMDexamethasoneIC50 = 31.67 µM[5]
5-aminoindazole In VitroTNF-α InhibitionIC50 = 230.19 µMDexamethasoneIC50 = 31.67 µM[5]
Indazole (100 mg/kg) In VivoCarrageenan-induced paw edema (rats, 5th hour)61.03% inhibitionDiclofenac84.50% inhibition[5]
5-aminoindazole (100 mg/kg) In VivoCarrageenan-induced paw edema (rats, 5th hour)83.09% inhibitionDiclofenac84.50% inhibition[5]
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (Compound 1a, 30 mg/kg) In VivoCarrageenan-induced paw edema (rats)Comparable to EtoricoxibEtoricoxib (10 mg/kg)-[6][7]
Indazole Analog of Curcumin (Compound 3a) In VitroProtein DenaturationIC50 = 0.548 ± 0.062 µMDiclofenac SodiumHigher IC50[8]
2,3-diphenyl-2H-indazole derivatives (18, 21, 23, 26) In VitroCyclooxygenase-2 (COX-2)36-50% inhibition at 10 µMCelecoxib (1 µM)-[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key protocols cited in the assessment of the anti-inflammatory activity of indazole analogs.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating acute inflammation.[5]

  • Animals: Sprague Dawley or Wistar rats are typically used.[6][10]

  • Procedure:

    • Animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac, Etoricoxib), and test groups receiving different doses of the indazole analogs.[5][11]

    • The test compounds or standard drug are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a phlogistic agent, 0.1 mL of 1% carrageenan solution, is injected into the sub-plantar tissue of the rat's hind paw.[5]

    • The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is crucial for the synthesis of prostaglandins involved in inflammation.

  • Methodology: The in vitro activity of the compounds against human COX-2 is typically determined using a COX inhibitor screening assay kit.

  • Procedure:

    • The test compounds are incubated with the COX-2 enzyme.

    • Arachidonic acid, the substrate for the enzyme, is added to initiate the reaction.

    • The production of prostaglandin is measured, often via a colorimetric or fluorometric method.

    • The percentage of inhibition is calculated, and for active compounds, an IC50 value is determined.[9]

In Vitro Pro-inflammatory Cytokine Inhibition (TNF-α & IL-1β)

This assay measures the ability of compounds to inhibit the production of key pro-inflammatory cytokines.

  • Cell Line: Typically uses lipopolysaccharide (LPS)-stimulated human or murine macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells.

  • Procedure:

    • Cells are pre-treated with various concentrations of the indazole analogs.

    • The cells are then stimulated with LPS to induce the production of TNF-α and IL-1β.

    • After an incubation period, the concentration of the cytokines in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The inhibitory effect of the compounds is calculated, and IC50 values are determined.[5]

Protein Denaturation Inhibition Assay

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein (e.g., bovine serum albumin) denaturation.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a measure of its potential anti-inflammatory effect.

  • Procedure:

    • A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of bovine serum albumin) is prepared.

    • The mixture is incubated at a low pH and then heated to induce denaturation.

    • The turbidity of the resulting solution is measured spectrophotometrically.

    • The percentage inhibition of denaturation is calculated, and IC50 values are determined.[8]

Visualizing Mechanisms and Workflows

Signaling Pathways in Inflammation

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of enzymes like COX-2 and 5-LOX, which are responsible for producing inflammatory mediators such as prostaglandins and leukotrienes, and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Macrophages Macrophages / Immune Cells Inflammatory_Stimuli->Macrophages activate Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophages->Cytokines release Cytokines->Inflammation promote Indazole_Analogs Indazole Analogs Indazole_Analogs->COX2 inhibit Indazole_Analogs->LOX5 inhibit Indazole_Analogs->Cytokines inhibit

Caption: Mechanism of Action for Indazole Analogs.

Experimental Workflow: In Vivo Anti-inflammatory Screening

The process of screening compounds for anti-inflammatory activity using the carrageenan-induced paw edema model follows a structured workflow from animal acclimatization to data analysis.

G A1 Animal Acclimatization A2 Grouping of Animals (Control, Standard, Test) A1->A2 A3 Administration of Test/Standard Compound A2->A3 A4 Induction of Inflammation (Carrageenan Injection) A3->A4 1 hr post-dose A5 Measurement of Paw Volume (Multiple Time Points) A4->A5 A6 Data Collection and Analysis A5->A6 A7 Calculation of % Inhibition A6->A7

Caption: Carrageenan-Induced Paw Edema Workflow.

References

Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-3-hydroxy-1H-indazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3-hydroxy-1H-indazole scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer properties. The information is compiled from recent studies, presenting quantitative data, experimental methodologies, and visualizations of relevant biological pathways to aid in the ongoing development of more potent and selective cancer therapies.

Introduction to this compound Derivatives

Indazole-containing compounds are prevalent in medicinal chemistry, with several approved drugs featuring this heterocyclic core for the treatment of various cancers.[1] The this compound structure, in particular, serves as a versatile template for chemical modification. Alterations to the benzyl group, the indazole core, and the 3-hydroxy position can significantly impact the biological activity of these derivatives. This guide will explore these modifications and their effects on anticancer efficacy.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxicity of selected compounds, providing a quantitative comparison of their potency.

Table 1: Anticancer Activity of 1-Benzyl-1H-indazol-3-ol Copper(II) Complexes against MCF-7 Breast Cancer Cells
CompoundR Group on Benzyl RingIC50 (µg/mL) against MCF-7[2][3]
[CuL1]H80.68[2][3]
[CuL2]H49.40[2][3]
[CuL3]H45.91[2][3]

Note: [CuL1], [CuL2], and [CuL3] are copper(II) complexes incorporating 1-benzyl-1H-indazol-3-ol and other ligands (2,2'-bipyridyl and 1,10-phenanthroline). The variation in activity is attributed to the nature of the secondary ligands.

Table 2: Anticancer Activity of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1) Derivatives
CompoundModificationTarget/AssayIC50 (µM)[4]
YC-1Parent CompoundHIF-1 Inhibition~10
26ao-Fluoro on BenzylHIF-1 Inhibition4.9[4]
26eo-Cyano on BenzylHIF-1 Inhibition8.7[4]
26bm-Fluoro on BenzylHIF-1 Inhibition10[4]
26cp-Fluoro on BenzylHIF-1 Inhibition19[4]
26fp-Cyano on BenzylHIF-1 Inhibition26[4]
27bPyrazolopyridinyl pyrimidine coreKinase Inhibition1.7[4]
27fHeterocycle with more nitrogen atomsKinase Inhibition9.4[4]
Table 3: Anticancer Activity of 1H-Indazole-3-amine Derivatives
CompoundR1 Group (at C5)R2 Group (at N1)IC50 (µM) against K562 Cells[5][6]IC50 (µM) against A549 Cells[5][6]IC50 (µM) against PC-3 Cells[5][6]IC50 (µM) against Hep-G2 Cells[5][6]
6o 4-FluorophenylBenzyl5.15>20>20>20
5k 3,4-DichlorophenylBenzyl---3.32

Note: While these are 3-amino derivatives, they share the 1-benzyl-indazole core and provide valuable SAR insights.

Structure-Activity Relationship (SAR) Summary

Based on the available data, several key SAR trends can be identified for this compound derivatives and their analogs:

  • Substitution on the Benzyl Ring: For YC-1 derivatives, substitution at the ortho position of the benzyl ring with electron-withdrawing groups like fluoro or cyano enhances HIF-1 inhibitory activity compared to substitutions at the meta or para positions.[4]

  • Modification of the Indazole Core: Replacing the indazole core with other heterocyclic systems, such as pyrazolopyridine, can significantly impact activity, in some cases leading to more potent kinase inhibition.[4] The number and position of nitrogen atoms in the heterocyclic core are crucial for activity.[4]

  • Substitution at the 3-Position: The nature of the substituent at the 3-position is a critical determinant of biological activity. While direct comparisons of 3-hydroxy derivatives with varied organic substituents are limited in the reviewed literature, the activity of YC-1 (a 3-furyl derivative) highlights the potential for complex substitutions at this position to yield potent compounds.

  • Metal Complexation: The formation of copper(II) complexes with 1-benzyl-1H-indazol-3-ol demonstrates a viable strategy for generating compounds with significant anticancer activity.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, A549, PC-3, Hep-G2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of the test compounds.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against apoptosis-related proteins like Bcl-2, Bax, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms of Action

Several studies on indazole derivatives suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction Pathway

Some 1-benzyl-indazole derivatives have been shown to induce apoptosis in cancer cells.[1][7] This process is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][7]

Indazole 1-Benzyl-Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by some 1-benzyl-indazole derivatives.

Cell Cycle Arrest

Certain 1-benzyl-indazole derivatives can arrest the cell cycle at specific phases, such as G0/G1, preventing cancer cell proliferation.[5][6] This is often associated with the modulation of cell cycle regulatory proteins.

Indazole 1-Benzyl-Indazole Derivative G0G1 G0/G1 Phase Indazole->G0G1 Induces Arrest S S Phase G2M G2/M Phase Proliferation Cell Proliferation

Caption: Simplified representation of cell cycle arrest at the G0/G1 phase.

Experimental Workflow for SAR Studies

The process of discovering and evaluating new this compound derivatives typically follows a structured workflow.

Synthesis Synthesis of Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Optimization Mechanism Mechanism of Action Studies (e.g., Western Blot) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the discovery and evaluation of new anticancer agents.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide demonstrate that modifications to the benzyl group, the indazole core, and the 3-position substituent can significantly influence the potency and selectivity of these derivatives. Further research focusing on the synthesis and evaluation of a wider range of analogs, particularly with diverse organic substituents at the 3-position, is warranted. Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for the rational design of next-generation therapies with improved efficacy and safety profiles.

References

Safety Operating Guide

Safe Disposal of 1-Benzyl-3-hydroxy-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 1-Benzyl-3-hydroxy-1H-indazole, a compound commonly used in research and development. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is an irritant that can cause eye, skin, and respiratory tract irritation[1]. It may also be harmful if swallowed or absorbed through the skin[1]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the required Personal Protective Equipment (PPE).

Key Hazards:

  • Causes eye, skin, and respiratory tract irritation[1].

  • Harmful if swallowed[2].

  • Potential for harm if inhaled or absorbed through the skin[1].

Personal Protective Equipment (PPE)

A quantitative summary of recommended PPE for handling this compound is provided below.

PPE CategorySpecificationStandard Reference
Eye and Face Protection Chemical safety goggles or glasses.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.OSHA 29 CFR 1910.134 or European Standard EN 149[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator is recommended.OSHA 29 CFR 1910.134 or European Standard EN 149[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Chemical waste generators are responsible for determining if a substance is a hazardous waste[1].

Experimental Protocol for Waste Collection and Disposal:

  • Waste Characterization: In the United States, consult the US EPA guidelines in 40 CFR Parts 261.3 to determine if the waste is classified as hazardous[1].

  • Containerization:

    • Place solid waste in a suitable, labeled, and closed container to prevent dust formation[3].

    • Avoid mixing with incompatible materials such as strong oxidizing agents and strong bases[1].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not dispose of this chemical down the drain[3].

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure adequate ventilation[1].

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust[1][3]. Place the collected material into a suitable container for disposal[1][3].

  • Decontamination: Clean the spill area thoroughly.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes[1].

    • Skin: Wash off with soap and plenty of water[3].

    • Inhalation: Move to fresh air[1].

    • Ingestion: Rinse mouth with water. Do not induce vomiting[1].

    • In all cases of exposure, seek medical attention[1][3].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste Waste Collection and Segregation cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B Safe Handling C Collect Waste in a Designated, Labeled Container B->C After Use D Avoid Mixing with Incompatible Chemicals C->D Segregation E Store Waste Container in a Designated Secondary Containment Area D->E Storage F Consult Institutional and Local Disposal Regulations E->F Compliance Check G Arrange for Professional Waste Disposal Pickup F->G Final Step

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Benzyl-3-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling 1-Benzyl-3-hydroxy-1H-indazole (CAS No. 2215-63-6) in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant that can affect the eyes, skin, and respiratory tract.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] The toxicological properties of this chemical have not been fully investigated.[2] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes and airborne particles.
Skin Protection - Appropriate protective gloves (e.g., Nitrile). - Appropriate protective clothing and a lab coat.[1]To prevent skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]To prevent inhalation of dust, especially when handling outside of a fume hood.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Before beginning work, clear the handling area of unnecessary equipment and chemicals to prevent clutter and potential cross-contamination.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Use anti-static weighing dishes to prevent the powder from scattering.

  • Never return unused chemicals to the original container to avoid contamination.

3. Dissolving and Use in Experiments:

  • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

Emergency Procedures

First Aid Measures:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

Spills and Leaks:

  • For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • Avoid generating dusty conditions.[1]

  • Ensure adequate ventilation.[1]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.

Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.

Diagram 1: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Accessible prep_ppe->prep_spill_kit handling_weigh Weigh Compound prep_spill_kit->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

A flowchart for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-hydroxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-hydroxy-1H-indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。